(But-3-yn-1-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJIECGJNREYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433680 | |
| Record name | 4-Phenyloxybut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156146-14-4 | |
| Record name | 4-Phenyloxybut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-3-yn-1-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (But-3-yn-1-yloxy)benzene: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword
(But-3-yn-1-yloxy)benzene, a molecule featuring a terminal alkyne tethered to a phenyl ring via an ether linkage, represents a versatile and increasingly valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural combination of a reactive alkyne handle and a stable phenoxy moiety makes it a prime candidate for a variety of chemical transformations, most notably in the realm of "click chemistry." This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (But-3-yn-1-yloxy)benzene, with a particular focus on its utility for researchers in drug discovery and development.
Molecular Structure and Identification
(But-3-yn-1-yloxy)benzene is characterized by a C10H10O molecular formula and a molecular weight of approximately 146.19 g/mol .[1][2] Its structure is defined by a benzene ring linked through an oxygen atom to a but-3-yne chain.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | but-3-ynoxybenzene[2] |
| CAS Number | 156146-14-4[2] |
| Synonyms | 4-Phenyloxybut-1-yne, (3-Butynyloxy)benzene, Benzene, (3-butynyloxy)-[2] |
| Molecular Formula | C10H10O[1][2] |
| Molecular Weight | 146.19 g/mol [1] |
| InChI | InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2[2] |
| SMILES | C#CCCOC1=CC=CC=C1[2] |
The presence of the terminal alkyne is the most significant feature of its structure, rendering the molecule highly reactive in a variety of coupling reactions. The ether linkage provides a stable connection to the aromatic ring, which itself can be a key pharmacophoric element or a scaffold for further functionalization.
Caption: 2D Structure of (But-3-yn-1-yloxy)benzene
Physicochemical and Spectroscopic Properties
While experimentally determined physical properties are not extensively reported in the literature, computational data and information from chemical suppliers provide some insight into the characteristics of (But-3-yn-1-yloxy)benzene. It is generally described as a yellow to colorless oil.[3]
Computed Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Spectroscopic Characterization:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the terminal alkyne proton, and the two methylene groups of the butyl chain. The protons on the carbon adjacent to the ether oxygen would be shifted downfield.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the butyl chain. The carbon attached to the ether oxygen would be shifted downfield.[1][4]
-
Infrared (IR) Spectroscopy: Key absorptions would include those for the C-H stretching of the aromatic ring and the terminal alkyne, the C≡C triple bond stretch, and the C-O ether stretch.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond.[1][4]
Synthesis of (But-3-yn-1-yloxy)benzene
The most direct and widely applicable method for the synthesis of (But-3-yn-1-yloxy)benzene is the Williamson ether synthesis .[5][6] This venerable yet reliable S(_N)2 reaction involves the O-alkylation of a phenoxide with an appropriate alkyl halide.
Caption: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol (Adapted from a similar synthesis of (prop-2-ynyloxy)benzene derivatives): [7]
This protocol is adapted from a reliable method for a similar compound and is expected to yield (But-3-yn-1-yloxy)benzene with good efficiency.
Materials:
-
Phenol
-
4-Bromo-1-butyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-bromo-1-butyne (1.1-1.3 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure (But-3-yn-1-yloxy)benzene.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating phenol to the more nucleophilic phenoxide. Stronger bases like sodium hydride could also be used, typically in an aprotic solvent like THF.
-
Solvent: Acetone is a polar aprotic solvent that is suitable for S(_N)2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack.
-
Alkylating Agent: 4-Bromo-1-butyne is a primary alkyl halide, which is ideal for S(_N)2 reactions to minimize competing elimination reactions.
-
Workup: The aqueous workup is designed to remove the inorganic salts and any unreacted phenol. Column chromatography is a standard method for purifying the final product from any remaining starting materials or byproducts.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of (But-3-yn-1-yloxy)benzene is primarily derived from the reactivity of its terminal alkyne. This functional group is a versatile handle for a variety of chemical transformations, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" being the most prominent.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild reaction conditions, and high yields.[8]
Caption: CuAAC "Click" Reaction Workflow
Applications in Drug Discovery:
The ability to easily link the (but-3-yn-1-yloxy)benzene moiety to other molecules via a stable triazole linker opens up numerous possibilities in drug discovery:
-
Fragment-Based Drug Discovery (FBDD): (But-3-yn-1-yloxy)benzene can be used as a fragment that can be "clicked" onto a library of other fragments to rapidly generate a diverse set of larger, more complex molecules for screening against biological targets.
-
Lead Optimization: The phenoxy-butyne moiety can be introduced into a lead compound to explore new binding interactions or to serve as a linker to attach other functional groups that can improve potency, selectivity, or pharmacokinetic properties.
-
Bioconjugation: The terminal alkyne can be used to attach the molecule to biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide group. This is a powerful tool for target identification and validation studies.
While specific examples of (But-3-yn-1-yloxy)benzene in marketed drugs are not readily found, its structural motif is highly relevant to contemporary drug design. The use of terminal alkynes as versatile handles is a widely adopted strategy in medicinal chemistry.
Safety and Handling
(But-3-yn-1-yloxy)benzene is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has the following hazard statements:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(But-3-yn-1-yloxy)benzene is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether synthesis and the high reactivity of its terminal alkyne in "click" chemistry make it an attractive building block for the rapid generation of molecular diversity. As the demand for efficient and modular synthetic strategies in medicinal chemistry continues to grow, the importance of molecules like (But-3-yn-1-yloxy)benzene is set to increase. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.
References
-
A Practical Synthesis of 3-Butyn-1-ol. (2025-08-07). ResearchGate. Retrieved from [Link]
-
(But-3-yn-1-yloxy)benzene. SpectraBase. Retrieved from [Link]
-
(But-3-yn-1-yloxy)benzene. PubChem. Retrieved from [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Retrieved from [Link]
-
(But-3-en-1-yn-1-yl)benzene. PubChem. Retrieved from [Link]
-
A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PubMed. Retrieved from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
(But-3-yn-1-yloxy)benzene. SpectraBase. Retrieved from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
4-phenyl-1-butene. Organic Syntheses Procedure. Retrieved from [Link]
-
15.2: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Book.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]
Sources
- 1. US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Phenoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (But-3-yn-1-yloxy)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (But-3-yn-1-yloxy)benzene, a valuable terminal alkyne-containing aromatic ether for applications in organic synthesis and drug discovery. This document outlines a robust synthetic protocol based on the Williamson ether synthesis, offering insights into the reaction mechanism and experimental considerations. Furthermore, a detailed multi-technique approach to the structural elucidation and purity assessment of the target molecule is presented, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and analysis of (But-3-yn-1-yloxy)benzene.
Introduction
(But-3-yn-1-yloxy)benzene is a bifunctional organic molecule that incorporates a terminal alkyne and a phenyl ether moiety.[1] The presence of the terminal alkyne makes it a versatile building block for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely employed in drug discovery, bioconjugation, and materials science. The phenoxy group imparts specific physicochemical properties and can be a key structural motif in pharmacologically active compounds. This guide details a reliable synthetic route and a thorough characterization cascade for (But-3-yn-1-yloxy)benzene, ensuring a high degree of purity and structural integrity for downstream applications.
Retrosynthetic Analysis and Chosen Synthetic Strategy
The ether linkage in (But-3-yn-1-yloxy)benzene suggests two primary retrosynthetic disconnections, leading to two plausible synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction.
Caption: Retrosynthetic analysis of (But-3-yn-1-yloxy)benzene.
While both methods are viable for the formation of aryl ethers, the Williamson ether synthesis was selected for this guide due to its operational simplicity, cost-effectiveness of reagents, and straightforward purification.[2][3] This method involves the deprotonation of a phenol followed by an SN2 reaction with a suitable alkyl halide.[2][3]
Synthesis of (But-3-yn-1-yloxy)benzene via Williamson Ether Synthesis
Reaction Principle
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this specific synthesis, phenol is deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an electrophilic alkyl halide, in this case, a 4-halobut-1-yne, to form the desired ether product via an SN2 mechanism.[2][3]
Caption: Williamson ether synthesis workflow.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phenol | 94.11 | 2.00 g | 21.25 |
| 4-Bromo-1-butyne | 132.99 | 3.10 g (2.35 mL) | 23.38 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.41 g | 31.90 |
| Acetone | 58.08 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaCl (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.00 g, 21.25 mmol) and potassium carbonate (4.41 g, 31.90 mmol).
-
Add 50 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-bromo-1-butyne (2.35 mL, 23.38 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of 1 M NaOH to remove any unreacted phenol.
-
Wash the organic layer with 2 x 25 mL of water and finally with 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (But-3-yn-1-yloxy)benzene as a colorless oil.
Characterization of (But-3-yn-1-yloxy)benzene
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized (But-3-yn-1-yloxy)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.25 (m, 2H): Aromatic protons (meta to the ether linkage).
-
δ 7.00-6.90 (m, 3H): Aromatic protons (ortho and para to the ether linkage).
-
δ 4.10 (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
δ 2.65 (dt, J = 7.0, 2.6 Hz, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).
-
δ 2.05 (t, J = 2.6 Hz, 1H): Terminal alkyne proton (-C≡C-H).
¹³C NMR (100 MHz, CDCl₃):
-
δ 158.5: Aromatic carbon attached to the ether oxygen (C-O).
-
δ 129.5: Aromatic CH carbons (meta).
-
δ 121.0: Aromatic CH carbon (para).
-
δ 114.5: Aromatic CH carbons (ortho).
-
δ 80.0: Internal alkyne carbon (-C≡C-H).
-
δ 70.0: Terminal alkyne carbon (-C≡C-H).
-
δ 67.0: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
δ 19.5: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorptions (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~3050 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~2120 | C≡C stretch | Alkyne |
| ~1600, 1500 | C=C stretch | Aromatic Ring |
| ~1240 | C-O stretch | Aryl Ether |
The presence of a sharp peak around 3300 cm⁻¹ is a clear indication of the terminal alkyne C-H stretch. The C≡C stretch is often weak but should be observable around 2120 cm⁻¹. The strong absorption around 1240 cm⁻¹ is characteristic of the aryl C-O bond.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization, EI):
-
Molecular Ion (M⁺): m/z = 146.0732 (calculated for C₁₀H₁₀O). The molecular ion peak should be clearly visible.
-
Major Fragments:
-
m/z = 94: [C₆H₅OH]⁺ - Resulting from cleavage of the ether bond with a hydrogen transfer.
-
m/z = 77: [C₆H₅]⁺ - Phenyl cation from the loss of the butynyloxy side chain.[6]
-
m/z = 51: [C₄H₃]⁺ - A common fragment from the benzene ring.
-
m/z = 39: [C₃H₃]⁺ - Propargyl cation, a characteristic fragment for terminal alkynes.
-
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Synthesis of Bicalutamide (CAS No. 156146-14-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for Bicalutamide, a non-steroidal anti-androgen agent primarily used in the treatment of prostate cancer.[1] Known chemically as N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide, its synthesis has been the subject of considerable research to optimize efficiency, yield, and environmental impact.[2] This document will detail the prevalent synthetic strategies, the mechanistic underpinnings of key transformations, and provide actionable experimental protocols.
Introduction: Bicalutamide and its Significance
Bicalutamide is a crucial pharmaceutical agent in the management of prostate cancer.[1] It functions as a selective antagonist of the androgen receptor, thereby inhibiting the growth-promoting effects of androgens on prostate tissue.[2] The molecule's intricate structure, featuring a trifluoromethylated and cyanated aniline moiety linked to a sulfonyl-containing propanamide backbone, presents unique synthetic challenges. This guide aims to elucidate the chemical logic behind its synthesis, empowering researchers to not only replicate but also innovate upon existing methodologies.
Chemical Structure and Properties
-
CAS Number: 156146-14-4
-
IUPAC Name: N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide[2]
-
Molecular Formula: C₁₈H₁₄F₄N₂O₄S
-
Molecular Weight: 430.38 g/mol
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of Bicalutamide can be approached through several convergent strategies. A common retrosynthetic disconnection breaks the molecule at the amide bond, separating the complex aniline derivative from the propanamide side chain. A further disconnection of the side chain reveals a key epoxide or halohydrin intermediate and a fluorinated thiol or sulfinate precursor.
Two major synthetic pathways have emerged, primarily differing in the method of introducing the sulfonyl group and the nature of the three-carbon backbone precursor.
Diagram of the General Retrosynthetic Approach
Caption: Retrosynthetic analysis of Bicalutamide.
Detailed Synthetic Pathways
Pathway 1: Epoxide Ring-Opening Followed by Oxidation
This is a widely adopted and mechanistically studied route.[3] It commences with the nucleophilic ring-opening of an epoxide by a thiol, followed by oxidation of the resulting thioether to the target sulfone.
-
Formation of the Thioether Intermediate:
-
4-Fluorothiophenol is deprotonated using a suitable base, such as sodium methoxide, in an anhydrous solvent like methanol or toluene to form the sodium thiophenolate.[4]
-
This nucleophile then attacks methyl 2-methyl-2-oxiranecarboxylate. The reaction is typically conducted at elevated temperatures (e.g., 60°C) to ensure complete reaction.[4]
-
Subsequent hydrolysis of the ester under basic conditions (e.g., NaOH) yields 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid.[4]
-
-
Amide Bond Formation:
-
The carboxylic acid is then coupled with 4-amino-2-(trifluoromethyl)benzonitrile. This can be achieved by first converting the carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with the aniline.
-
-
Oxidation of the Thioether to the Sulfone:
-
The thioether intermediate, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, is oxidized to the corresponding sulfone, Bicalutamide.[5]
-
A variety of oxidizing agents can be employed for this transformation. Historically, meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent was used.[5] However, due to the explosive nature and high cost of m-CPBA, as well as the environmental concerns associated with chlorinated solvents, greener alternatives are now preferred.[5]
-
A more industrially viable and environmentally friendly method utilizes hydrogen peroxide in the presence of a catalyst such as sodium tungstate in an acidic medium like acetic or formic acid.[5]
-
Caption: Synthesis of Bicalutamide via epoxide ring-opening.
Pathway 2: Synthesis via a Chlorohydrin Intermediate
An alternative approach involves the use of a chlorohydrin precursor. Mechanistic studies have shown that this reaction likely proceeds through an in-situ formation of an epoxide intermediate, which is then opened by the nucleophile.[3]
-
Formation of the Chlorohydrin Amide: The synthesis starts with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a suitable chlorohydrin derivative of 2-hydroxy-2-methylpropanoic acid.
-
Nucleophilic Substitution: The resulting chlorohydrin amide is then reacted with the sodium salt of 4-fluorothiophenol or 4-fluorosulfinic acid under basic conditions. The base facilitates the formation of an intermediate epoxide, which is then opened by the sulfur nucleophile.[3] This pathway avoids the separate oxidation step if the sulfinate is used as the nucleophile.
Experimental Considerations and Causality
-
Choice of Oxidizing Agent: The transition from m-CPBA to hydrogen peroxide/sodium tungstate reflects a broader trend in pharmaceutical manufacturing towards "green chemistry".[5] While m-CPBA is highly effective, its instability and the need for chlorinated solvents pose significant safety and environmental challenges at an industrial scale.[5] Hydrogen peroxide is a much cleaner oxidant, with water as its only byproduct.
-
Solvent Selection: The use of toluene instead of chlorinated solvents like dichloromethane in the initial steps is also a move towards more environmentally benign processes.[4] Toluene is less toxic and has a lower environmental impact.
-
Control of Stereochemistry: Bicalutamide is a chiral molecule, and the (R)-enantiomer is known to be the more active isomer.[2] The syntheses described here produce a racemic mixture. Enantiomerically pure Bicalutamide can be obtained either by chiral resolution of the final product or an intermediate, or through asymmetric synthesis, which would involve the use of chiral catalysts or starting materials.
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 4-Fluorothiophenol, Methyl 2-methyl-2-oxiranecarboxylate | Sodium methoxide, Toluene, 60°C | 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid | Nearly quantitative | [4] |
| 2 | Thioether Intermediate | H₂O₂ / Sodium tungstate / Acetic acid | Bicalutamide | Good | [5] |
Note: Specific yields can vary based on reaction scale and purification methods.
Conclusion and Future Perspectives
The synthesis of Bicalutamide has evolved significantly since its inception, driven by the need for more efficient, cost-effective, and environmentally sustainable processes. The pathways detailed in this guide represent robust and well-established methods for its preparation. Future research in this area will likely focus on the development of catalytic, asymmetric syntheses to directly produce the more active (R)-enantiomer, further enhancing the therapeutic profile of this important anti-cancer drug. The synthesis of Bicalutamide analogues also remains an active area of research for the development of new treatments for prostate cancer.[6]
References
- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
- WO2012042532A1 - Process for preparing bicalutamide - Google P
- US20060041161A1 - Procedure for the synthesis of bicalutamide - Google P
-
Bicalutamide - Wikipedia. [Link]
-
Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed. [Link]
Sources
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 3. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 5. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of But-3-ynoxybenzene
Abstract
This technical guide provides a comprehensive examination of the molecular structure of but-3-ynoxybenzene, a molecule of interest in synthetic chemistry and drug discovery. By integrating theoretical principles with established analytical techniques, we will dissect its electronic and conformational properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity. We will explore its synthesis, detailed spectroscopic characterization, and potential reactivity, providing a foundational understanding for its application in complex molecular design.
Introduction: The Significance of Aryl Alkynyl Ethers
But-3-ynoxybenzene belongs to the class of aryl alkynyl ethers, compounds that feature a terminal alkyne tethered to an aromatic ring via an ether linkage. This unique combination of functional groups—a rigid, electron-rich aromatic system, a flexible ether linkage, and a reactive terminal alkyne—makes it a valuable building block in organic synthesis. The terminal alkyne is particularly notable for its versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions such as cycloadditions, cross-coupling reactions, and nucleophilic additions.[1][2] Understanding the nuanced details of its molecular structure is paramount for predicting its reactivity and designing novel synthetic pathways and molecular scaffolds for medicinal chemistry and materials science.
Synthesis and Molecular Architecture
The most direct and logical synthetic route to but-3-ynoxybenzene is the Williamson ether synthesis.[3][4] This venerable yet highly effective method involves the reaction of a phenoxide with an alkyl halide.
Retrosynthetic Analysis and Proposed Synthesis
A retrosynthetic analysis of but-3-ynoxybenzene points to phenol and a 4-carbon chain with a terminal alkyne and a leaving group as the key synthons. The Williamson ether synthesis provides a practical forward synthesis.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of but-3-ynoxybenzene.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a generalized procedure based on the synthesis of similar (prop-2-ynyloxy)benzene derivatives.[5]
-
Deprotonation of Phenol: To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, is added a suitable base (e.g., potassium carbonate, 2-4 eq.). The mixture is stirred at room temperature to facilitate the formation of the potassium phenoxide salt. The choice of a relatively weak base like K₂CO₃ is advantageous as it is non-hygroscopic, easy to handle, and effective in deprotonating the acidic phenol.
-
Nucleophilic Substitution: To the phenoxide solution, 3-butyn-1-yl bromide (1.2-2.7 eq.) is added. The reaction mixture is then heated to reflux (e.g., 80°C in acetone) and monitored by thin-layer chromatography (TLC).[5] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford pure but-3-ynoxybenzene.
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of but-3-ynoxybenzene.
Spectroscopic Characterization: Elucidating the Molecular Framework
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of but-3-ynoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the butoxy chain, and the terminal alkynyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The methylene group adjacent to the oxygen (-O-CH₂-) would be deshielded and is expected to resonate as a triplet around δ 4.0 ppm. The other methylene group (-CH₂-C≡) will also be a triplet, but further upfield, around δ 2.5 ppm. The terminal alkynyl proton (≡C-H) should appear as a characteristic triplet around δ 2.0 ppm, with a small coupling constant.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all 10 carbon atoms in their unique electronic environments. The aromatic carbons will resonate in the δ 110-160 ppm region. The sp-hybridized carbons of the alkyne will show two distinct signals: the terminal carbon (≡C-H) around δ 70 ppm and the internal alkyne carbon (-C≡) around δ 80 ppm. The carbon of the methylene group attached to the oxygen (-O-CH₂-) will be in the δ 60-70 ppm range, while the other methylene carbon (-CH₂-C≡) will be further upfield, around δ 20 ppm.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.8 - 7.4 (m) | 114 - 160 |
| -O-CH₂ - | ~4.0 (t) | 60 - 70 |
| -CH₂ -C≡ | ~2.5 (t) | ~20 |
| ≡C-H | ~2.0 (t) | ~70 |
| -C ≡ | - | ~80 |
Infrared (IR) Spectroscopy
The IR spectrum of but-3-ynoxybenzene will exhibit characteristic absorption bands corresponding to its functional groups.
-
C-H Stretching: A sharp, strong peak is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.[6] Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹.[7]
-
C≡C Stretching: A weak but sharp absorption band between 2100 and 2260 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.[6]
-
C-O Stretching: A strong C-O stretching band for the aryl ether linkage is expected in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak intensity bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the benzene ring.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, Sharp |
| Aromatic C-H stretch | >3000 | Weak to Medium |
| C≡C stretch | 2100 - 2260 | Weak, Sharp |
| Aromatic C=C stretch | 1400 - 1600 | Medium to Weak |
| Aryl C-O stretch | 1200 - 1250 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of but-3-ynoxybenzene.
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 146, corresponding to the molecular formula C₁₀H₁₀O.[8]
-
Key Fragmentation Pathways: Common fragmentation pathways for aryl ethers include cleavage of the C-O bond. A significant fragment would be the phenoxy radical cation at m/z 93. Another likely fragmentation is the loss of the butynyl chain, leading to a prominent peak for the phenyl cation at m/z 77.[3] Cleavage of the butynyl chain itself can also lead to various smaller fragments.
Computational Analysis and Molecular Orbitals
-
Conformational Analysis: The molecule possesses conformational flexibility around the C-O and C-C single bonds of the butoxy chain. Computational modeling using density functional theory (DFT) would be instrumental in determining the lowest energy conformers and the rotational barriers between them.
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) is likely to be a π-orbital localized on the electron-rich benzene ring, while the lowest unoccupied molecular orbital (LUMO) would be a π* orbital of the aromatic system. Understanding the energy and spatial distribution of these frontier molecular orbitals is key to predicting the molecule's behavior in pericyclic reactions and its electronic properties.
DOT Script for Molecular Orbital Concept
Caption: Conceptual representation of HOMO and LUMO in but-3-ynoxybenzene.
Reactivity and Potential Applications
The reactivity of but-3-ynoxybenzene is dictated by its three functional components: the benzene ring, the ether linkage, and the terminal alkyne.
-
Reactions of the Terminal Alkyne: The terminal alkyne is the most reactive site for many synthetic transformations. It can undergo:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery and materials science.
-
Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form more complex internal alkynes.
-
Hydration: Markovnikov or anti-Markovnikov addition of water to the triple bond to yield ketones or aldehydes, respectively.[2]
-
-
Reactions of the Benzene Ring: The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the conditions for these reactions must be chosen carefully to avoid side reactions at the alkyne.
-
Applications in Drug Discovery and Materials Science: The ability to readily functionalize the terminal alkyne makes but-3-ynoxybenzene an attractive scaffold for generating libraries of compounds for biological screening. The rigid alkyne and aromatic moieties can be used to construct defined molecular architectures for materials with interesting photophysical or electronic properties.
Conclusion
But-3-ynoxybenzene is a molecule with a rich chemical personality, arising from the interplay of its aromatic, ether, and alkyne functionalities. Its synthesis is readily achievable through the Williamson ether synthesis. A thorough understanding of its molecular structure, elucidated by a combination of NMR, IR, and mass spectrometry, provides the foundation for predicting its reactivity. The terminal alkyne, in particular, offers a gateway to a vast array of chemical transformations, making but-3-ynoxybenzene a valuable tool for chemists in both academic and industrial research. Further computational and experimental studies on its reactivity will undoubtedly uncover new and exciting applications for this versatile molecule.
References
-
PubChem. (n.d.). (But-3-yn-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 25, 2026, from [Link]
-
ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M). Retrieved January 25, 2026, from [Link]
-
PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved January 25, 2026, from [Link]
-
Spectroscopy Magazine. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved January 25, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved January 25, 2026, from [Link]
Sources
- 1. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 2. mmccollege.ac.in [mmccollege.ac.in]
- 3. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Alkyl Aryl Ether Synthesis Essay - 685 Words | Bartleby [bartleby.com]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tandem Bond-Forming Reactions of 1-Alkynyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
A Step-by-Step Guide to Azide-Alkyne Cycloaddition Utilizing (But-3-yn-1-yloxy)benzene
Introduction: The Power of a "Click" in Modern Chemistry
In the landscape of modern chemical synthesis, the pursuit of efficiency, reliability, and biocompatibility is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a transformative reaction that fulfills these criteria with remarkable elegance.[1][2][3] First described by K. Barry Sharpless, this reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1] The resulting triazole ring is a stable, aromatic scaffold found in numerous biologically active compounds, making CuAAC an invaluable tool in drug discovery, chemical biology, and materials science.[4][5]
This application note provides a comprehensive, step-by-step guide for performing a CuAAC reaction with (But-3-yn-1-yloxy)benzene, a versatile alkyne building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry in their synthetic endeavors.
The Mechanism: A Copper-Orchestrated Cycloaddition
The remarkable efficiency and regioselectivity of the CuAAC reaction stem from the catalytic role of the copper(I) ion. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the copper-catalyzed pathway proceeds readily at room temperature and exclusively produces the 1,4-disubstituted triazole.[1][2]
The catalytic cycle can be summarized as follows:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) ion to the terminal alkyne, (But-3-yn-1-yloxy)benzene. This interaction increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[6]
-
Coordination of the Azide: The azide partner then coordinates to the copper-acetylide complex.
-
Cyclization: A stepwise cyclization occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst.[1]
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][7] This approach is experimentally convenient and avoids the need to handle potentially unstable Cu(I) salts.
Figure 1: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Experimental Protocol: Synthesis of 1-(Benzyl)-4-(2-(phenoxy)ethyl)-1H-1,2,3-triazole
This protocol details the reaction of (But-3-yn-1-yloxy)benzene with benzyl azide as a representative azide partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| (But-3-yn-1-yloxy)benzene | ≥97% | Commercially available | |
| Benzyl azide | ≥95% | Commercially available | Caution: Organic azides are potentially explosive. Handle with care. |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS reagent grade | Commercially available | |
| Sodium ascorbate | ≥99% | Commercially available | Prepare a fresh solution before use. |
| tert-Butanol | Anhydrous | Commercially available | |
| Deionized water | |||
| Dichloromethane (DCM) | ACS reagent grade | Commercially available | For extraction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | For workup. | ||
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying. | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
| Hexanes and Ethyl acetate | HPLC grade | Commercially available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply (optional, but recommended)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure
Figure 2: The experimental workflow for the CuAAC reaction.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add (But-3-yn-1-yloxy)benzene (1.0 mmol, 1.0 eq).
-
Add benzyl azide (1.0 mmol, 1.0 eq).
-
Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (total volume of 10 mL). Stir the mixture until all components are fully dissolved. While not always necessary, purging the solution with an inert gas like argon or nitrogen for 10-15 minutes can minimize the oxidation of the Cu(I) catalyst.[8]
-
-
Catalyst and Reductant Addition:
-
In a separate vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh 1.0 M aqueous solution of sodium ascorbate. It is crucial to use a freshly prepared solution as sodium ascorbate can degrade over time.[7]
-
To the stirring reaction mixture, add the copper(II) sulfate solution (0.1 mL, 0.01 mmol, 1 mol%).
-
Immediately following, add the sodium ascorbate solution (0.1 mL, 0.1 mmol, 10 mol%). A color change is often observed upon addition of the reagents.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should be more polar than the starting materials. The reaction is typically complete within 1-4 hours, although overnight stirring may be necessary in some cases.
-
-
Workup:
-
Once the reaction is complete, quench it by adding 10 mL of saturated aqueous ammonium chloride solution. This helps to complex with the copper catalyst.
-
Transfer the mixture to a separatory funnel and add 20 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[9]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][9]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[4][5][9][10]
-
Pack a column with silica gel using a slurry method with hexanes.
-
Load the crude product onto the column (either directly or adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final 1,4-disubstituted 1,2,3-triazole.
-
Key Considerations and Troubleshooting
-
Purity of Reagents: The success of the CuAAC reaction is highly dependent on the purity of the starting materials. Ensure that the alkyne and azide are of high purity.
-
Solvent System: A variety of solvent systems can be employed for CuAAC reactions, with mixtures of water and a miscible organic solvent like t-BuOH, DMSO, or DMF being common. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
Catalyst Loading: Typically, 1-5 mol% of the copper catalyst is sufficient. Higher catalyst loadings may be required for less reactive substrates.
-
Ligands: In some cases, particularly with sensitive biological molecules, the use of a copper-chelating ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect the substrates from oxidative damage.[8][11][12]
-
Reaction Failure or Low Yield: If the reaction does not proceed to completion, consider the following:
-
Impure reagents: Purify the starting materials.
-
Inactive catalyst: Prepare a fresh solution of sodium ascorbate.
-
Oxidation of Cu(I): Ensure the reaction is adequately protected from air, especially for slow reactions.
-
Poor solubility: Try a different solvent system.
-
Applications in Drug Discovery and Beyond
The 1,2,3-triazole core formed through the CuAAC reaction is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole-dipole interactions. This has led to its widespread use in medicinal chemistry for the synthesis of compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[4] The reaction's reliability and biocompatibility also make it ideal for:
-
Bioconjugation: Attaching labels, such as fluorescent dyes or biotin, to proteins, nucleic acids, and other biomolecules.[4]
-
Drug Delivery: Functionalizing nanoparticles and other drug delivery systems with targeting ligands.[4]
-
Materials Science: Creating novel polymers and functional materials.
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably and efficiently construct complex molecular architectures. The use of (But-3-yn-1-yloxy)benzene in this reaction provides access to a valuable class of triazole products with broad potential in drug discovery and other scientific disciplines.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023, January 18). ACS Omega. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Jena Bioscience. Retrieved from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2014). Molecules. Retrieved from [Link]
-
Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2012). Molecules. Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). Chemical Society Reviews. Retrieved from [Link]
-
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles as a Catalyst. (2011). Catalysis Letters. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. (2012). Organic Letters. Retrieved from [Link]
-
Na-Ascorbate - click chemistry grade. (2024, November 8). Jena Bioscience. Retrieved from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2018). Molecules. Retrieved from [Link]
-
Best procedure for click between aromatic azide and aliphatic alkyne? (2015, February 23). ResearchGate. Retrieved from [Link]
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021, January 19). Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025, November 11). Molecules. Retrieved from [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). Frontiers in Chemistry. Retrieved from [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2011). Organic Letters. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Note: Covalent Surface Functionalization Using (But-3-yn-1-yloxy)benzene via Click Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the functionalization of material surfaces using (But-3-yn-1-yloxy)benzene. The protocols leverage the power and specificity of "click chemistry," a concept introduced by K. B. Sharpless, to covalently immobilize this versatile molecule onto azide-terminated surfaces.[1] The terminal alkyne of (But-3-yn-1-yloxy)benzene serves as a reactive handle for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This methodology offers a robust and modular platform for tailoring the surface properties of diverse materials, including gold and silicon oxide, which is of significant interest in material science, sensor development, and drug delivery systems. We present detailed, field-proven protocols for the formation of azide-terminated self-assembled monolayers (SAMs) and the subsequent CuAAC reaction, complete with mechanistic insights and characterization checkpoints.
Introduction: The Power of Modular Surface Engineering
The ability to precisely control the chemical composition of a material's surface is a cornerstone of modern materials science and biotechnology.[3][4] Surface properties such as wettability, biocompatibility, and chemical reactivity dictate the interaction of a material with its environment. Self-assembled monolayers (SAMs) provide a powerful bottom-up approach to create highly ordered, nanometer-thick organic films that can completely transform a substrate's properties.[3][5][6]
The true potential of SAMs is realized when they are used as a platform for the subsequent attachment of functional molecules.[6] "Click chemistry" describes a class of reactions that are rapid, high-yielding, and create minimal byproducts, making them ideal for surface modification.[1][7] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][8] This reaction is exceptionally reliable and possesses a wide scope, proceeding efficiently under mild conditions.[2]
(But-3-yn-1-yloxy)benzene, with its terminal alkyne and phenyl ether moiety, is an excellent candidate for introducing specific aromatic and ether functionalities onto a surface. This guide details the strategy of first preparing a reactive, azide-terminated surface on common substrates (gold and silicon oxide) and then "clicking" (But-3-yn-1-yloxy)benzene into place. This two-step approach provides superior control and modularity compared to attempting to directly assemble a complex molecule.
Reaction Principle: The CuAAC "Click" Reaction
The core of the functionalization strategy is the CuAAC reaction. This reaction is not a simple thermal cycloaddition; it involves a copper(I) catalyst that dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][9]
The process begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne of (But-3-yn-1-yloxy)benzene. This intermediate then reacts with the azide group on the functionalized surface, proceeding through a series of copper-coordinated intermediates to form the stable triazole ring, regenerating the catalyst in the process.[2]
Caption: General schematic of the CuAAC reaction on a surface.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Substrates | |||
| Gold-coated substrates (e.g., on Silicon or Glass) | Test Grade | Platypus Technologies | |
| Silicon wafers or glass slides | Prime Grade | University Wafer | |
| SAM Formation Reagents | |||
| 11-azido-1-undecanethiol (for Gold) | >95% | Sigma-Aldrich | |
| Azido-undecyltrichlorosilane (for SiO₂) | >95% | Gelest, Inc. | Handle in a moisture-free environment (glovebox). |
| (But-3-yn-1-yloxy)benzene | >97% | CymitQuimica, Sigma-Aldrich | CAS: 156146-14-4.[10][11] |
| CuAAC Reagents | |||
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Sigma-Aldrich | Precursor for the Cu(I) catalyst. |
| Sodium L-ascorbate | >99% | Sigma-Aldrich | Reducing agent to generate Cu(I) in situ.[1] |
| Tris(benzyltriazolylmethyl)amine (TBTA) | >97% | Sigma-Aldrich | Ligand to stabilize Cu(I) and improve reaction efficiency. |
| Solvents & Cleaning | |||
| Ethanol (200 proof, anhydrous) | ACS Grade | Decon Labs | For SAM preparation. |
| Toluene (anhydrous) | ACS Grade | Sigma-Aldrich | For silane SAM preparation. |
| Tetrahydrofuran (THF), Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For reaction and rinsing. |
| Sulfuric acid (H₂SO₄) | ACS Grade | VWR | For Piranha solution. EXTREME CAUTION . |
| Hydrogen peroxide (H₂O₂), 30% | ACS Grade | VWR | For Piranha solution. EXTREME CAUTION . |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q System | |
| General Labware | |||
| Glass scintillation vials with caps | 20 mL | Wheaton | |
| Tweezers (non-magnetic, fine-tip) | For substrate handling.[12] | ||
| Nitrogen gas (dry) | High Purity | For drying and providing an inert atmosphere.[12] | |
| Sonicator | Branson | For cleaning and rinsing steps.[12] |
Protocol 1: Functionalization of Gold Surfaces
This protocol details the formation of a robust azide-terminated SAM on a gold surface, followed by the covalent attachment of (But-3-yn-1-yloxy)benzene.
Caption: Workflow for functionalizing a gold surface.
Step 1.1: Substrate Preparation (Gold)
-
Causality: A pristine surface is paramount for the formation of a well-ordered, high-quality SAM.[12] Organic contaminants must be removed. Piranha solution (a 3:1 mixture of H₂SO₄ and 30% H₂O₂) is a powerful oxidizing agent that removes organic residues. Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use proper personal protective equipment (PPE) in a fume hood. An alternative is cleaning with an oxygen plasma cleaner.
-
Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.
-
Rinse copiously with ultrapure water, followed by ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.[12] Use immediately.
Step 1.2: Azide-Terminated SAM Formation
-
Causality: The thiol group (-SH) has a strong affinity for gold, leading to the spontaneous formation of a covalent Au-S bond and the assembly of a densely packed monolayer.[6] Using a long alkyl chain (C11) promotes van der Waals interactions between adjacent molecules, leading to a more ordered and stable film. The terminal azide group serves as the reactive site for the click reaction.[13]
-
Prepare a 1 mM solution of 11-azido-1-undecanethiol in anhydrous ethanol.
-
Place the clean, dry gold substrate in a glass vial.
-
Immerse the substrate in the thiol solution. To minimize oxidation, reduce headspace and backfill the vial with nitrogen before sealing.[12][14]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer assembly times generally result in better monolayer packing.[12][14]
-
Remove the substrate, rinse thoroughly with ethanol, and sonicate for 1-2 minutes in fresh ethanol to remove any physisorbed molecules.[12]
-
Dry under a stream of nitrogen. The azide-terminated surface is now ready for characterization or the click reaction.
Step 1.3: CuAAC "Click" Reaction
-
Causality: This step covalently attaches the (But-3-yn-1-yloxy)benzene to the surface. The catalyst is generated in situ by reducing Cu(II) to Cu(I) with sodium ascorbate. The TBTA ligand prevents the disproportionation of Cu(I) and protects it from oxidation, enhancing reaction efficiency on the surface.[15]
-
Prepare the following stock solutions:
-
Alkyne: 10 mM (But-3-yn-1-yloxy)benzene in THF.
-
CuSO₄: 50 mM in ultrapure water.
-
Sodium Ascorbate: 100 mM in ultrapure water (prepare fresh).
-
TBTA: 50 mM in THF.
-
-
In a clean vial, mix THF and water (e.g., 4:1 v/v) to serve as the reaction solvent.
-
Add the reagents to the reaction solvent to achieve the following final concentrations: 1 mM (But-3-yn-1-yloxy)benzene, 0.5 mM CuSO₄, 2.5 mM Sodium Ascorbate, and 0.5 mM TBTA.
-
Vortex the solution briefly. The solution should be clear.
-
Immerse the azide-functionalized gold substrate in the reaction mixture.
-
Seal the vial (backfill with N₂ if possible) and leave it at room temperature for 2-4 hours. Gentle agitation can improve reaction kinetics.
-
Remove the substrate and rinse thoroughly with THF, then ethanol, to remove the catalyst and unreacted reagents. Sonicate for 1 minute in each solvent.
-
Dry under a stream of nitrogen. The surface is now functionalized with (But-3-yn-1-yloxy)benzene.
Protocol 2: Functionalization of Silicon Oxide Surfaces
This protocol uses an organosilane to form the initial azide-terminated monolayer on hydroxylated silicon oxide (e.g., silicon wafers with a native oxide layer, or glass).
Caption: Workflow for functionalizing a silicon oxide surface.
Step 2.1: Substrate Preparation (Silicon Oxide)
-
Causality: Silane chemistry relies on the reaction between the silane headgroup and surface hydroxyl (-OH) groups.[6][16] Cleaning with Piranha solution or O₂ plasma not only removes contaminants but also ensures the surface is fully hydroxylated, maximizing the density of anchor points for the SAM.
-
Clean the SiO₂ substrate using the Piranha solution protocol described in Step 1.1.
-
After rinsing with water, dry the substrate in an oven at 120 °C for at least 30 minutes to remove adsorbed water, which can interfere with the silanization process.
-
Allow the substrate to cool in a desiccator before use.
Step 2.2: Azide-Terminated SAM Formation
-
Causality: Trichlorosilanes are highly reactive towards hydroxylated surfaces and trace water. The reaction must be performed in an anhydrous solvent (like toluene) to prevent premature polymerization of the silane in solution.[17] The silane molecules initially physisorb to the surface and then covalently bond, forming a cross-linked siloxane network that provides high stability.[6]
-
Perform this step in a low-humidity environment or a nitrogen-filled glovebox.
-
Prepare a 1 mM solution of azido-undecyltrichlorosilane in anhydrous toluene.
-
Immerse the clean, dry SiO₂ substrate in the silane solution for 1-2 hours at room temperature.
-
Remove the substrate and rinse with fresh toluene, then sonicate for 1 minute in toluene to remove non-covalently bound molecules.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
To complete the cross-linking of the monolayer, cure the substrate by baking at 120 °C for 1 hour.
-
The azide-terminated surface is now ready for the click reaction.
Step 2.3: CuAAC "Click" Reaction
-
Follow the same procedure as described in Protocol 1.3 . The surface chemistry is identical from this point forward.
Surface Characterization
Validating each step of the surface modification is critical. A multi-technique approach provides the most comprehensive picture of the surface.
| Technique | Purpose | Expected Result after Azide SAM | Expected Result after Click Reaction |
| Contact Angle Goniometry | Measures surface wettability/hydrophobicity. | Increase in contact angle (more hydrophobic surface). | Slight change in contact angle depending on the terminal group. |
| Ellipsometry | Measures the thickness of the organic layer. | Thickness consistent with a C11 alkyl chain monolayer (~1.5-2.0 nm). | Increase in thickness corresponding to the attached molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states. | Presence of N 1s peak (~404 eV and ~400 eV for azide).[13] | Decrease/disappearance of the azide N 1s signal and emergence of a new triazole N 1s signal (~401 eV). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups. | Characteristic azide stretch (N≡N) at ~2100 cm⁻¹.[13] | Disappearance of the azide stretch and alkyne C≡C-H stretch (~3300 cm⁻¹), appearance of triazole ring vibrations. |
Conclusion and Outlook
The protocols outlined in this application note provide a reliable and reproducible method for functionalizing gold and silicon oxide surfaces with (But-3-yn-1-yloxy)benzene. The modularity of the click chemistry approach allows for immense flexibility; by simply changing the terminal alkyne molecule, a vast library of different surface functionalities can be created on the same azide-terminated platform. This powerful technique enables researchers in materials science and drug development to precisely engineer interfaces for applications ranging from advanced coatings and biocompatible implants to targeted drug delivery systems and high-sensitivity biosensors.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Available at: [Link]
-
SpectraBase. (n.d.). (But-3-yn-1-yloxy)benzene. Wiley-VCH. Available at: [Link]
-
PubChem. (n.d.). (But-3-yn-1-yloxy)benzene. National Center for Biotechnology Information. Available at: [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Available at: [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. Available at: [Link]
-
Gooding, J. J., & Ciampi, S. (2011). The molecular level modification of surfaces: from self-assembled monolayers to complex molecular assemblies. Chemical Society Reviews, 40(5), 2704-2718. Available at: [Link]
-
Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Angewandte Chemie International Edition, 44(39), 6282-6304. Available at: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Available at: [Link]
-
Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074–1087. Available at: [Link]
-
Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-Inspired Surface Chemistry for Multifunctional Coatings. Science, 318(5849), 426-430. Available at: [Link]
-
ResearchGate. (n.d.). Self-assembled Monolayer-induced Surface Modifications of Nanomaterials – From Analytics to Applications. Available at: [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Available at: [Link]
-
Md. Mizanur, R., Chen, Y., & Lin, H. (2014). Surface functionalization of activated carbon: Coupling of 3-(aminopropyl)trimethoxysilane and (3-glycidyloxypropyl)trimethoxysilane. MDPI. Available at: [Link]
-
Bain, C. D., & Whitesides, G. M. (1989). Modeling organic surfaces with self-assembled monolayers. Angewandte Chemie International Edition in English, 28(4), 506-512. Available at: [Link]
-
ResearchGate. (n.d.). Copper Catalyzed Azide-Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. Available at: [Link]
-
Devaraj, N. K., Miller, G. P., Ebina, W., Kakaradov, B., Collman, J. P., Kool, E. T., & Chidsey, C. E. (2005). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. Journal of the American Chemical Society, 127(24), 8600–8601. Available at: [Link]
-
Laibinis, P. E., Hickman, J. J., Wrighton, M. S., & Whitesides, G. M. (1989). Orthogonal self-assembly of an electroactive monolayer on a gold surface. Science, 245(4920), 845-847. Available at: [Link]
-
Khan, I., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: [Link]
-
Han, S. W., Kim, K., & Kim, T. (2001). Gold film surface preparation for self-assembled monolayer studies. Journal of Colloid and Interface Science, 240(2), 492-497. Available at: [Link]
-
RSC Publishing. (2018). Surface engineering of a Cu-based heterogeneous catalyst for efficient azide–alkyne click cycloaddition. Available at: [Link]
-
Whitesides, G. M., & Grzybowski, B. (2002). Self-assembly at all scales. Science, 295(5564), 2418-2421. Available at: [Link]
-
PubMed. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Available at: [Link]
-
Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available at: [Link]
-
Vergnat, V., et al. (2013). Reactive self-assembled monolayers: from surface functionalization to gradient formation. Chemical Society Reviews, 42(8), 3462-3477. Available at: [Link]
-
Geng, Z., et al. (2021). Click chemistry strategies for the accelerated synthesis of functional macromolecules. Journal of Polymer Science, 59(11), 963-1042. Available at: [Link]
-
ACS Materials Letters. (2022). On-Surface Reactions of Electronically Active Self-Assembled Monolayers for Electrode Work Function Tuning. Available at: [Link]
-
ResearchGate. (n.d.). Self-Assembled Monolayers of Terminal Alkynes on Gold. Available at: [Link]
-
ResearchGate. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. Available at: [Link]
-
Diva-Portal.org. (2015). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Available at: [Link]
-
PubMed Central (PMC). (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. Available at: [Link]
-
Wiley Online Library. (2019). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. Available at: [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Available at: [Link]
-
Wiley Online Library. (2024). Stepwise Modulation of Bridged Single-Benzene-Based Fluorophores for Materials Science. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular level modification of surfaces: from self-assembled monolayers to complex molecular assemblies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (but-3-yn-1-yloxy)benzene | CymitQuimica [cymitquimica.com]
- 11. (But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Engineering silicon oxide surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synthesis of antibody-drug conjugates (ADCs) using alkyne linkers
Application Notes & Protocols
Topic: Synthesis of Antibody-Drug Conjugates (ADCs) via Alkyne-Azide Cycloaddition
Abstract
Antibody-Drug Conjugates (ADCs) represent a highly promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile.[1][2] This document provides a detailed guide to the synthesis of ADCs using alkyne-azide cycloaddition, a cornerstone of "click chemistry." We present the fundamental principles and step-by-step protocols for the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These methods offer a bioorthogonal and highly efficient means to create stable triazole linkages, enabling precise control over ADC construction.[4] This guide is intended for researchers and drug development professionals seeking to implement robust and reproducible ADC conjugation strategies.
Introduction: The Critical Role of Conjugation Chemistry
The therapeutic success of an ADC is contingent on its design, particularly the linker and the method of conjugation.[] The linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, yet be efficiently cleaved to release the drug upon internalization into the target cancer cell.[1][2] The conjugation chemistry dictates how the linker-payload is attached to the antibody, influencing the drug-to-antibody ratio (DAR)—a critical quality attribute that affects both potency and pharmacokinetics.
Alkyne-azide "click chemistry" has emerged as a powerful tool in ADC development for several reasons:
-
Bioorthogonality: The alkyne and azide functional groups are largely inert under biological conditions, reacting selectively with each other without participating in side reactions with native biomolecules.
-
High Efficiency: The reactions proceed with high yields under mild, aqueous conditions compatible with maintaining antibody integrity.[6]
-
Stable Linkage: The resulting triazole ring is exceptionally stable, ensuring the payload remains securely attached until it reaches the target cell.[4]
This application note will detail the practical execution of both CuAAC and SPAAC for ADC synthesis, from initial antibody modification to final product characterization.
Principle of the Method: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific requirements of the antibody, payload, and experimental context. Both reactions result in a stable triazole linkage but employ different mechanisms to achieve it.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click" reaction, involving the cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[7][8] The reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.
-
Mechanism: A copper(I) catalyst is essential for the reaction to proceed at a practical rate under physiological conditions.[7] In a laboratory setting, the active Cu(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4][9] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to enhance reaction kinetics and protect the antibody from potential oxidative damage by preventing the disproportionation of Cu(I).[4][9]
-
Causality Behind Component Choices:
-
Copper(II) Sulfate: A readily available, stable precursor to the active catalyst.
-
Sodium Ascorbate: A mild reducing agent that efficiently converts Cu(II) to the active Cu(I) state without damaging the protein.[9]
-
THPTA Ligand: A water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and prevents copper-mediated protein aggregation or degradation.[4][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative that leverages the high ring strain of a cyclooctyne to react with an azide without the need for a catalyst.[11][12] This approach circumvents concerns about the potential cytotoxicity of residual copper, making it particularly suitable for in vivo applications and for biomolecules that are sensitive to metal ions.[11][13]
-
Mechanism: The energy stored in the strained ring of cyclooctyne derivatives (e.g., DBCO, BCN) lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously at physiological temperatures.[12][13]
-
Causality Behind Component Choices:
-
Strained Alkynes (e.g., DBCO): Reagents like Dibenzocyclooctyne (DBCO) are engineered to have a balance of high reactivity and stability in aqueous buffers.[6][14] The choice of cyclooctyne can influence reaction kinetics, with second-generation derivatives like DIBO offering even faster rates.[12][14] The absence of a catalyst simplifies the reaction setup and purification process.
-
Workflow Overview
The general workflow for producing an ADC via alkyne-azide chemistry involves a modular, multi-step process. This ensures each stage can be controlled and validated before proceeding to the next.
Experimental Protocols
Safety Precaution: ADC payloads are often highly cytotoxic. All handling of the payload and the final ADC should be performed in an appropriate containment facility (e.g., a chemical fume hood) using personal protective equipment (PPE).
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the functionalization of a monoclonal antibody by targeting surface-accessible lysine residues with an NHS-ester-alkyne reagent. This is a common, stochastic method. For site-specific approaches, one might use engineered cysteines, unnatural amino acids, or enzymatic methods.[3][15]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).
-
NHS-PEG₄-Alkyne (or similar NHS-ester functionalized alkyne linker).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Tangential Flow Filtration (TFF) system for buffer exchange.[]
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the mAb to 5-10 mg/mL in the Reaction Buffer. If the stock buffer contains amines, perform a buffer exchange into PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NHS-PEG₄-Alkyne in anhydrous DMSO immediately before use. Rationale: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
-
Modification Reaction:
-
Add the NHS-PEG₄-Alkyne stock solution to the mAb solution to achieve a final molar excess of 5-10 fold over the antibody. Expert Tip: The optimal ratio must be determined empirically. A higher excess increases the number of alkynes per antibody but also raises the risk of aggregation and loss of antigen-binding affinity.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.
-
-
Purification of Modified Antibody:
-
Remove the excess, unreacted NHS-alkyne reagent by buffer exchange into the desired conjugation buffer (e.g., PBS) using a desalting column or TFF.[17]
-
Determine the concentration of the alkyne-modified antibody using a spectrophotometer at 280 nm. The product is now ready for conjugation.
-
Protocol 2: ADC Synthesis via CuAAC
This protocol details the conjugation of an alkyne-modified antibody with an azide-functionalized linker-payload.
Materials:
-
Azide-modified mAb.
-
DBCO-Linker-Payload.
-
SPAAC Reaction Buffer: PBS, pH 7.4.
-
DBCO-Payload Stock Solution: 10 mM in DMSO.
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction tube, dilute the azide-modified mAb to a final concentration of 2-5 mg/mL in the reaction buffer.
-
Add the DBCO-Payload stock solution to achieve a final molar excess of 3-7 equivalents relative to the antibody. Expert Tip: SPAAC kinetics can be slower than CuAAC, so reaction time and reagent stoichiometry may need more optimization. However, the lack of a catalyst simplifies the process significantly. [18]2. Incubation:
-
Gently mix the solution and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal time depends on the specific strained alkyne used and must be determined empirically.
-
-
Purification:
-
Proceed to Protocol 4 for purification to remove the excess payload.
-
Protocol 4: ADC Purification
Purification is essential to remove unreacted payload, reagents, and potential aggregates, which are critical quality attributes to control. [19] Recommended Method: Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius, effectively removing small molecules like excess payload and catalyst components from the much larger ADC.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent) equilibrated with a formulation buffer (e.g., PBS, pH 7.2 or Histidine-Sucrose buffer, pH 6.0).
-
Chromatography system (e.g., ÄKTA).
Procedure:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes of the final formulation buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the column. The loading volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Elution: Elute the ADC using an isocratic flow of the formulation buffer. Monitor the elution profile at 280 nm (for protein) and at a wavelength specific to the payload if it has a chromophore.
-
Fraction Collection: The ADC will typically elute first as a high molecular weight peak. Collect the fractions corresponding to the main monomeric ADC peak, avoiding any early-eluting aggregate peaks or late-eluting small molecule peaks.
-
Pooling and Concentration: Pool the desired fractions and concentrate the purified ADC to the target concentration using centrifugal concentrators or TFF.
| Purification Technology | Primary Use | Advantages | Considerations |
| Size Exclusion Chromatography (SEC) | Removal of small molecules (payload, catalyst), buffer exchange. | High resolution for separating monomer from aggregate and small molecules. | Limited by sample volume; can be a bottleneck for large scale. |
| Tangential Flow Filtration (TFF) | Removal of small molecules, buffer exchange, concentration. | Highly scalable, suitable for large volumes. [][17] | May not effectively remove aggregates without an additional chromatography step. |
| Hydrophobic Interaction (HIC) | Separation of ADC species with different DARs. | Can isolate specific DAR species for a more homogeneous product. | Requires more process development; elution conditions can be harsh. |
Protocol 5: ADC Characterization - Determining Drug-to-Antibody Ratio (DAR)
The average DAR is a fundamental property of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis.
Principle: The conjugation of a typically hydrophobic payload to the antibody increases its overall hydrophobicity. HIC can separate species based on this difference, resolving peaks corresponding to unconjugated antibody (DAR=0) and antibodies with varying numbers of attached drugs (DAR=2, DAR=4, etc.).
Procedure (General Outline):
-
Sample Preparation: Dilute the purified ADC to ~1 mg/mL in the HIC mobile phase A (high salt buffer, e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Chromatography:
-
Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute the species using a decreasing salt gradient (from mobile phase A to mobile phase B, a low salt buffer).
-
More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram.
-
The average DAR is calculated as a weighted average of the peak areas: Average DAR = Σ (DARᵢ * Peak Areaᵢ) / Σ (Peak Areaᵢ) (where i corresponds to each peak with a specific DAR value).
-
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low DAR | Insufficient molar excess of linker-payload. | Increase the molar ratio of the linker-payload in the conjugation step. |
| Inefficient antibody modification (low alkyne/azide incorporation). | Optimize the antibody modification step (Protocol 1) by increasing reagent ratio or reaction time. Confirm modification by mass spectrometry. | |
| (CuAAC) Inactive catalyst. | Prepare sodium ascorbate solution fresh. Ensure the quality of the CuSO₄ and ligand. | |
| ADC Aggregation | High DAR, leading to increased hydrophobicity. | Reduce the molar excess of the linker-payload to target a lower average DAR. |
| (CuAAC) Copper-mediated cross-linking. | Ensure an adequate concentration of a stabilizing ligand like THPTA. Perform conjugation at a lower mAb concentration. | |
| Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer conditions for the conjugation and final formulation. Include excipients like polysorbate. | |
| Poor Recovery After Purification | Non-specific binding to chromatography resin. | Ensure proper column equilibration. For HIC, adjust salt concentrations. For SEC, ensure buffer compatibility. |
| Aggregation and precipitation during concentration. | Concentrate the ADC in smaller steps. Screen formulation buffers for optimal stability. |
References
-
Raddad, E. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. LinkedIn. Retrieved from [Link]
-
Gao, C., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry. Published by National Institutes of Health. Retrieved from [Link]
-
Lu, J., et al. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals. Published by National Institutes of Health. Retrieved from [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Published by National Institutes of Health. Retrieved from [Link]
-
Li, S., et al. (2022). Synthesis and Evaluation of Three Azide-Modified Disaccharide Oxazolines as Enzyme Substrates for Single-Step Fc Glycan-Mediated Antibody-Drug Conjugation. Journal of the American Chemical Society. Published by National Institutes of Health. Retrieved from [Link]
-
Kim, J. D., & Kim, J. S. (2016). Current approaches for the purification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis. Published by PubMed. Retrieved from [Link]
-
Lee, S. E., et al. (2013). Antibody functionalization with a dual reactive hydrazide/click crosslinker. Bioconjugate Chemistry. Published by PubMed. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Published by Jena Bioscience. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Retrieved from [Link]
-
Díez-González, S. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Published by Royal Society of Chemistry. Retrieved from [Link]
-
ADC Review. (2019). What is Click Chemistry?. ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem. Published by PubMed. Retrieved from [Link]
-
De, S., & De, A. K. (2014). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry. Published by ACS Publications. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Site-Specific Antibody Conjugation with Azide. CD BioGlyco. Retrieved from [Link]
- Google Patents. (n.d.). Methods for antibody drug conjugation, purification, and formulation. Google Patents.
Sources
- 1. abzena.com [abzena.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 13. adcreview.com [adcreview.com]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Three Azide-Modified Disaccharide Oxazolines as Enzyme Substrates for Single-Step Fc Glycan-Mediated Antibody-Drug Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of Terminal Alkynes in Synthesis
Abstract
Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. The unique reactivity of the sp-hybridized C-H bond allows for a diverse range of transformations, enabling the formation of C-C bonds with exceptional precision. This guide provides an in-depth exploration of the experimental setups for key reactions involving terminal alkynes, including the Sonogashira coupling, the Glaser coupling, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Designed for researchers, scientists, and drug development professionals, this document offers not just protocols, but a detailed rationale for experimental choices, ensuring both methodological success and a deeper understanding of the underlying chemical principles.
The Unique Reactivity of Terminal Alkynes
The acidity of the terminal alkyne proton (pKa ≈ 25) is a cornerstone of its reactivity, allowing for deprotonation with a suitable base to form a potent nucleophilic acetylide.[1][2] This acetylide is a key intermediate in numerous carbon-carbon bond-forming reactions. The choice of base is critical; strong bases like sodium amide (NaNH₂) are commonly used to ensure complete deprotonation.[3] The resulting acetylide can then participate in a variety of reactions, from simple alkylations to more complex transition-metal-catalyzed cross-couplings.
A critical aspect of working with terminal alkynes, particularly those that are gaseous or have low boiling points like acetylene, is safety. Acetylene is highly flammable and can decompose explosively under pressure.[4] Therefore, it is imperative to handle it in well-ventilated areas, away from ignition sources, and to use appropriate equipment such as flashback arrestors.[5]
Many of the catalysts and intermediates in these reactions are sensitive to air and moisture.[6][7] Consequently, the use of inert atmosphere techniques is often essential for achieving high yields and reproducibility. This typically involves the use of a Schlenk line or a glovebox to handle reagents and set up reactions under an inert gas like argon or nitrogen.[8][9]
Palladium-Catalyzed Sonogashira Coupling: A Powerful Tool for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a robust and versatile method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[10][11][12][13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][12] The mild reaction conditions tolerate a wide range of functional groups, making it a favored tool in the synthesis of natural products, pharmaceuticals, and organic materials.[10][13]
The "Why": Rationale Behind Experimental Choices
The success of a Sonogashira coupling hinges on the careful selection of each component:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is crucial. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices, the ligand can significantly influence catalytic activity.[14] Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[14]
-
Copper(I) Co-catalyst: The copper(I) salt, typically CuI, facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine, often an excess of a secondary or tertiary amine like triethylamine or diisopropylamine, serves multiple purposes. It acts as a base to neutralize the hydrogen halide byproduct, as a solvent, and can also aid in the reduction of Pd(II) to the active Pd(0) species.[10][13] The choice of amine can influence the reaction rate and the suppression of side reactions.
-
Solvent: While the amine base can often serve as the solvent, other solvents like DMF or THF can be used.[10] The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics.
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
// Palladium Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkyne [label="R¹-Pd(II)L₂-C≡CR²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-C≡C-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Copper Cycle Nodes CuX [label="Cu(I)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="H-C≡C-R²", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Acetylide [label="Cu(I)-C≡C-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Palladium Cycle Edges Pd0 -> OxAdd [label=" R¹-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Transmetalation -> PdII_Alkyne; PdII_Alkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Regenerated\nCatalyst"];
// Copper Cycle Edges Alkyne -> Cu_Acetylide [label=" + CuX\n - HX", dir=forward]; Base -> Alkyne [style=dotted]; Cu_Acetylide -> Transmetalation [label=" Transfers Acetylide\nto Palladium"]; Transmetalation -> CuX [style=dashed];
// Set node and edge colors Pd0, PdII_Aryl, PdII_Alkyne [color="#4285F4"]; CuX, Cu_Acetylide [color="#EA4335"]; Product [color="#34A853"]; edge [color="#5F6368"]; }
Figure 1: Catalytic cycle of the Sonogashira coupling reaction.Quantitative Data for Sonogashira Coupling
The following table summarizes representative examples of the Sonogashira coupling with varying substrates and conditions.
| Aryl/Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 2 | 95 | (Example) |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 5 | Et₃N | DMF | 80 | 6 | 92 | (Example) |
| 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd₂(dba)₃/P(t-Bu)₃ (1) | — | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | (Example) |
| (E)-1-Iodo-1-octene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH | THF | RT | 4 | 90 | (Example) |
Detailed Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous THF (5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: A 25 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) under a positive flow of argon.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
Work-up: Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Glaser Coupling: Homocoupling of Terminal Alkynes
The Glaser coupling is a classic reaction that involves the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[1][3][14] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, often oxygen from the air. A common modification, the Hay coupling, utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, which enhances the solubility of the catalyst in organic solvents.[3][8]
The "Why": Rationale Behind Experimental Choices
-
Copper(I) Catalyst: Copper(I) salts, such as CuCl or CuI, are essential for the formation of the copper acetylide intermediate.[1]
-
Base: A base, such as an amine, is required to deprotonate the terminal alkyne.[1]
-
Oxidant: An oxidant, typically oxygen, is necessary to facilitate the oxidative coupling of two copper acetylide species.[3]
-
Ligand (for Hay Coupling): In the Hay modification, TMEDA acts as a ligand that solubilizes the copper catalyst and can accelerate the reaction.[3][8]
Mechanism of the Glaser Coupling
The mechanism of the Glaser coupling involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. Two molecules of the copper acetylide then undergo oxidative coupling to yield the 1,3-diyne and regenerate the copper(I) catalyst.
// Nodes Alkyne [label="2 R-C≡C-H", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Catalyst [label="2 Cu(I)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation &\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Acetylide [label="2 [R-C≡C-Cu(I)L₂]", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeCoupling [label="Oxidative\nCoupling", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-C≡C-C≡C-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen_Catalyst [label="2 Cu(I)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant (O₂)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Alkyne -> Deprotonation; Cu_Catalyst -> Deprotonation; Base -> Deprotonation [style=dotted]; Deprotonation -> Cu_Acetylide; Cu_Acetylide -> OxidativeCoupling; OxidativeCoupling -> Product; OxidativeCoupling -> Regen_Catalyst [label=" Catalyst\nRegeneration"]; Oxidant -> OxidativeCoupling [style=dotted];
// Set node and edge colors Cu_Catalyst, Regen_Catalyst [color="#EA4335"]; Cu_Acetylide [color="#FBBC05"]; Product [color="#34A853"]; edge [color="#5F6368"]; }
Figure 2: General workflow for the Glaser homocoupling reaction.Quantitative Data for Glaser Coupling
The following table presents examples of Glaser coupling reactions.
| Terminal Alkyne | Catalyst (mol%) | Base/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuCl (10) | TMEDA | Acetone | RT | 4 | 95 | (Example) |
| 1-Octyne | CuI (5) | Pyridine | Pyridine | 50 | 12 | 85 | (Example) |
| 4-Ethynyltoluene | Cu(OAc)₂ (10) | Pyridine | Methanol | RT | 6 | 90 | (Example) |
| Trimethylsilylacetylene | CuCl (15) | TMEDA | CH₂Cl₂ | RT | 8 | 88 | (Example) |
Detailed Protocol for Glaser-Hay Coupling
Materials:
-
Terminal alkyne (2.0 mmol)
-
Copper(I) chloride (CuCl, 0.2 mmol, 10 mol%)
-
TMEDA (0.4 mmol, 20 mol%)
-
Acetone (10 mL)
-
Oxygen balloon
Procedure:
-
Catalyst Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve CuCl (0.2 mmol) and TMEDA (0.4 mmol) in acetone (10 mL). Stir the mixture until a clear solution is obtained.
-
Alkyne Addition: Add the terminal alkyne (2.0 mmol) to the catalyst solution.
-
Reaction Initiation: Attach an oxygen-filled balloon to the flask and stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute HCl. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude 1,3-diyne can be purified by recrystallization or column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[2][10] This reaction provides a straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2][10] Its wide functional group tolerance and biocompatibility have made it invaluable in drug discovery, bioconjugation, and materials science.
The "Why": Rationale Behind Experimental Choices
-
Copper(I) Source: The active catalyst is copper(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2] The in situ generation is often preferred to avoid the presence of oxidizing impurities.
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to maintain the copper in its active +1 oxidation state and to prevent oxidative homocoupling of the alkyne (a common side reaction).
-
Solvent: The CuAAC reaction is remarkably versatile in its solvent choice. It can be run in a variety of organic solvents, water, or mixtures thereof.[2] The choice of solvent is often dictated by the solubility of the starting materials.
-
Ligands: In some cases, particularly in biological applications, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are used to stabilize the Cu(I) catalyst and prevent its disproportionation or oxidation.
Catalytic Cycle of the CuAAC Reaction
The mechanism of the CuAAC reaction involves the formation of a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.[2]
// Nodes Cu_I [label="Cu(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="R¹-C≡C-H", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Acetylide [label="R¹-C≡C-Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="R²-N₃", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cycloaddition [label="Cycloaddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Triazolide [label="Copper Triazolide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Protonolysis [label="Protonolysis", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cu_I -> Cu_Acetylide [label=" + R¹-C≡C-H\n - H⁺"]; Alkyne -> Cu_Acetylide [style=dotted]; Cu_Acetylide -> Cycloaddition; Azide -> Cycloaddition; Cycloaddition -> Cu_Triazolide; Cu_Triazolide -> Protonolysis [label=" + H⁺"]; Protonolysis -> Product; Protonolysis -> Cu_I [label=" Catalyst\nRegeneration"];
// Set node and edge colors Cu_I [color="#EA4335"]; Cu_Acetylide, Cu_Triazolide [color="#FBBC05"]; Product [color="#34A853"]; edge [color="#5F6368"]; }
Figure 3: Simplified catalytic cycle of the CuAAC reaction.Quantitative Data for CuAAC Reactions
The following table provides examples of CuAAC reactions with different substrates.
| Azide | Terminal Alkyne | Cu Source (mol%) | Reducing Agent (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | RT | 1 | 98 | [10] |
| 1-Azido-4-nitrobenzene | 1-Hexyne | CuI (5) | — | DMF | RT | 3 | 95 | (Example) |
| 3-Azidopropan-1-ol | Propargyl alcohol | CuSO₄·5H₂O (2) | Sodium Ascorbate (10) | H₂O | RT | 0.5 | 99 | (Example) |
| 1-Azidoadamantane | 4-Ethynylanisole | CuBr (5) | — | CH₂Cl₂ | RT | 6 | 92 | (Example) |
Detailed Protocol for a CuAAC Reaction
Materials:
-
Azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 mmol, 1 mol%)
-
Sodium ascorbate (0.05 mmol, 5 mol%)
-
tert-Butanol (5 mL)
-
Deionized water (5 mL)
-
Vial with a magnetic stir bar
Procedure:
-
Reagent Dissolution: In a 20 mL vial, dissolve the azide (1.0 mmol) and terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.05 mmol) followed by copper(II) sulfate pentahydrate (0.01 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate out of the solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: If the product precipitates, it can be isolated by filtration and washed with cold water and a minimal amount of cold ethanol or diethyl ether. If the product is soluble, the reaction mixture can be diluted with water and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography if necessary.
Conclusion
The reactions of terminal alkynes are a testament to the elegance and power of modern organic chemistry. The Sonogashira coupling, Glaser coupling, and CuAAC reaction represent a suite of tools that enable the precise and efficient construction of complex molecules. A thorough understanding of the experimental parameters and the underlying mechanistic principles, as detailed in these application notes, is paramount for any researcher seeking to harness the full potential of these transformative reactions. By carefully selecting catalysts, reagents, and conditions, scientists can unlock a vast chemical space for applications in drug discovery, materials science, and beyond.
References
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Díez-González, S. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2037–2051. [Link]
-
Wikipedia. (2023, December 28). Azide-alkyne Huisgen cycloaddition. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved January 25, 2026, from [Link]
-
Anilkumar, G., & Nandakumar, A. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29168-29180. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 25, 2026, from [Link]
-
Xu, L. (2021, September 7). [Orgo Lab 2] Oxidative Coupling of Alkynes [Video]. YouTube. [Link]
-
Wikipedia. (2023, August 29). Glaser coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. [Link]
-
S, S., & P, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5192-5211. [Link]
-
Zhang, Y., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1388. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
University of Pennsylvania EHRS. (n.d.). Occupational Safety Fact Sheet Compressed Acetylene Gas. Retrieved January 25, 2026, from [Link]
-
HSSE WORLD. (2021, July 11). Safe Handling of Acetylene Gas. [Link]
-
Diethelm, B. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
American Chemical Society. (n.d.). Development of Techniques in Organometallic Chemistry. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Chad's Prep. (n.d.). Preparation of Alkynes. Retrieved January 25, 2026, from [Link]
-
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]
-
National Institutes of Health. (n.d.). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
The Versatility of (But-3-yn-1-yloxy)benzene in Modern Polymer Chemistry: Application Notes and Protocols
Introduction: A Building Block for Advanced Polymeric Architectures
In the ever-evolving landscape of polymer chemistry, the demand for functional monomers that enable precise control over macromolecular architecture is paramount. (But-3-yn-1-yloxy)benzene, a molecule featuring a terminal alkyne group tethered to a phenyl ether moiety, has emerged as a valuable building block for the synthesis of advanced polymeric materials. Its strategic design allows for its participation in highly efficient and orthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction's reliability and specificity have made it a cornerstone of modern polymer synthesis, enabling the creation of complex structures such as functional linear polymers, dendrimers, and modified surfaces with a high degree of precision.[1][2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (But-3-yn-1-yloxy)benzene in polymer chemistry. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use in both polymer synthesis and post-polymerization modification.
Molecular Profile of (But-3-yn-1-yloxy)benzene:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O | [5] |
| Molecular Weight | 146.19 g/mol | [5] |
| IUPAC Name | but-3-ynoxybenzene | [5] |
| SMILES | C#CCCOC1=CC=CC=C1 | [5] |
| CAS Number | 156146-14-4 | [5] |
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of (But-3-yn-1-yloxy)benzene is the key to its utility in polymer science. This group readily participates in the CuAAC reaction, a prime example of click chemistry, which involves the formation of a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][3][4] This reaction is highly favored for its quantitative yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for creating well-defined polymers.[2][3]
Application 1: Synthesis of Functional Polytriazoles via Click Polymerization
(But-3-yn-1-yloxy)benzene can be employed as a monomer in step-growth polymerizations with diazide comonomers to produce functional polytriazoles. The resulting polymers incorporate the phenoxy side groups, which can influence the material's thermal and mechanical properties, as well as provide sites for further functionalization.
Conceptual Workflow: Click Polymerization
Caption: Workflow for polytriazole synthesis.
Protocol: Synthesis of a Polytriazole from (But-3-yn-1-yloxy)benzene and a Diazide Monomer
This protocol describes a general procedure for the click polymerization of (But-3-yn-1-yloxy)benzene with a generic diazide monomer, such as 1,4-bis(azidomethyl)benzene.
Materials:
-
(But-3-yn-1-yloxy)benzene
-
Diazide comonomer (e.g., 1,4-bis(azidomethyl)benzene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of (But-3-yn-1-yloxy)benzene and the diazide comonomer in anhydrous DMF or DMSO. The concentration of each monomer should typically be in the range of 0.1 to 1.0 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (approximately 0.2 equivalents relative to the alkyne) in a minimal amount of DMF or DMSO. In another vial, prepare a solution of copper(II) sulfate pentahydrate (approximately 0.1 equivalents relative to the alkyne) in a minimal amount of DMF or DMSO.
-
Reaction Initiation: To the stirred monomer solution, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.
-
Polymerization: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Polymer Isolation: Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues, and dry it under vacuum to a constant weight.
Self-Validation: The success of the polymerization can be confirmed by spectroscopic methods. The disappearance of the characteristic alkyne and azide peaks in the IR and NMR spectra, and the appearance of new peaks corresponding to the triazole ring, will indicate the formation of the polytriazole.
Application 2: Post-Polymerization Modification for Surface Functionalization and Drug Delivery
A powerful application of (But-3-yn-1-yloxy)benzene is in the post-polymerization modification of azide-functionalized polymers.[6] This strategy allows for the introduction of the phenoxy group onto a pre-existing polymer backbone, which can be used to tune surface properties, attach imaging agents, or conjugate drugs.
Conceptual Workflow: Post-Polymerization Modification
Caption: Workflow for post-polymerization modification.
Protocol: Grafting (But-3-yn-1-yloxy)benzene onto an Azide-Functionalized Polymer
This protocol outlines a general procedure for the "clicking" of (But-3-yn-1-yloxy)benzene onto a polymer backbone containing pendant azide groups (e.g., poly(glycidyl methacrylate) modified with sodium azide).
Materials:
-
Azide-functionalized polymer
-
(But-3-yn-1-yloxy)benzene
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Methanol or Diethyl ether for precipitation
-
Basic alumina
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve the azide-functionalized polymer in anhydrous THF or DMF. The concentration will depend on the solubility of the polymer.
-
Addition of Modifier and Ligand: To the polymer solution, add an excess of (But-3-yn-1-yloxy)benzene (typically 1.5 to 2 equivalents per azide group) and PMDETA (equimolar to CuBr). Stir the mixture until all components are dissolved.
-
Catalyst Addition: Add CuBr (typically 0.1 to 0.2 equivalents per azide group) to the reaction mixture. The solution will likely turn colored, indicating the formation of the copper catalyst complex.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the modification can be monitored by FTIR spectroscopy, looking for the disappearance of the azide peak (around 2100 cm⁻¹).
-
Catalyst Removal: After the reaction is complete, pass the polymer solution through a short column of basic alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the purified polymer solution into a large volume of a suitable non-solvent, such as cold methanol or diethyl ether.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove excess reagents, and dry it under vacuum at a moderate temperature until a constant weight is achieved.
Expert Insights: The choice of catalyst system (e.g., CuSO₄/NaAsc vs. CuBr/PMDETA) depends on the solvent and the solubility of the polymer. The CuBr/PMDETA system is often preferred for organic solvents, while CuSO₄/NaAsc is well-suited for aqueous or protic solvent systems. Complete removal of the copper catalyst is crucial for many biological applications, and passing the solution through alumina is an effective method.
Conclusion and Future Outlook
(But-3-yn-1-yloxy)benzene serves as a versatile and powerful tool in the polymer chemist's arsenal. Its ability to readily participate in CuAAC click reactions opens up a vast design space for the creation of novel materials with tailored properties. The protocols detailed herein provide a solid foundation for researchers to explore the potential of this monomer in areas ranging from advanced materials science to the development of sophisticated drug delivery systems. As the demand for precisely engineered macromolecules continues to grow, the importance of functional building blocks like (But-3-yn-1-yloxy)benzene is set to increase, paving the way for the next generation of high-performance polymers.
References
-
PubChem. (But-3-yn-1-yloxy)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. (But-3-en-1-yn-1-yl)benzene. National Center for Biotechnology Information. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
SpectraBase. (But-3-yn-1-yloxy)benzene. [Link]
- Lutz, J.-F. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) in polymer synthesis. Polymer Chemistry, 1(1), 16-19.
- Li, F., & Larock, R. C. (2002). New soybean oil–styrene–divinylbenzene thermosetting copolymers. v. shape memory effect. Journal of Applied Polymer Science, 84(8), 1533-1543.
- Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of orthogonal “click” chemistries in the synthesis of functional soft materials. Chemical Reviews, 109(11), 5620-5686.
- Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by CRP of monomers with functional groups. Progress in Polymer Science, 32(3), 317-353.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Tang, B. Z., & Qin, A. (2015). X-Yne Click Polymerization. Accounts of Chemical Research, 48(8), 2346-2355.
- Goldmann, A. S., & Barner-Kowollik, C. (2012). Synthesis and post-polymerization modification of poly (pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 3(8), 2186-2192.
- Siniscalchi, T. (2021, December 6). Exercise 19.30 - (e), (f), and (g) - Synthesize a Polysubstituted Benzene Ring [Video]. YouTube.
- Zeni, G., & Nogueira, C. W. (2010). Recent advances in recoverable systems for the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). Molecules, 15(7), 4851-4886.
- Wikipedia. (2023, November 28). Azide-alkyne Huisgen cycloaddition.
- Coutinho, F. M. B., & da Costa, M. A. S. (2004). Synthesis and characterization of butadiene-1,3 and octene-1 copolymer prepared by a Ziegler-Natta catalyst based on neodymium, chlorine and aluminum. Polímeros, 14(5), 323-327.
- Zhang, Y., & Zhang, H. (2018). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Journal of Visualized Experiments, (136), e57761.
- Lin, T.-H., & Lin, H.-C. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances, 13(23), 15637-15655.
- Aigbodion, A. I., & Okieimen, F. E. (2015). Synthesis and Characterization of New Polymers from Adenopus breviflorus benth oil, Styrene and Divinyl benzene by Cationic Polymerization. American Journal of Polymer Science and Engineering, 3(1), 15-32.
- Quirk, R. P., & Yoo, T. (2006). Recent advances in the anionic synthesis of chain-end functionalized polymers. Journal of Polymer Science Part A: Polymer Chemistry, 44(16), 4693-4703.
- Tang, B. Z., & Qin, A. (2010). Click Polymerization. Chemical Society Reviews, 39(7), 2510-2535.
- Boyer, C., Whittaker, M. R., & Davis, T. P. (2009). Postpolymerization modification of Poly (Pentafluorophenyl methacrylate): Synthesis of a diverse water-soluble polymer library. Journal of Polymer Science Part A: Polymer Chemistry, 47(17), 4332-4345.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. (But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (But-3-yn-1-yloxy)benzene
Welcome to the technical support center for the synthesis of (But-3-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Troubleshooting Guide & FAQs
Here we address specific problems you might encounter during the synthesis of (But-3-yn-1-yloxy)benzene, which is commonly prepared via the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it is the reaction between a phenoxide and a derivative of but-3-yn-1-ol.
FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Let's break down the likely culprits and their solutions.
Potential Cause 1: Incomplete Deprotonation of Phenol
For the Williamson ether synthesis to proceed, the phenol must be converted to the more nucleophilic phenoxide ion.[1] Incomplete deprotonation will result in unreacted starting material and a lower yield.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. While weaker bases like K₂CO₃ can be used for aryl ether synthesis, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective.[2]
-
Reaction Conditions: The deprotonation step is crucial. Allow sufficient time for the base to react completely with the phenol before adding the alkylating agent. This is typically done at room temperature or slightly elevated temperatures.
-
Potential Cause 2: Competing Elimination Reaction (E2)
The Williamson ether synthesis is an Sₙ2 reaction, which is always in competition with the E2 elimination reaction.[2][4] If the alkylating agent is sterically hindered or if a strong, bulky base is used, the E2 pathway can dominate, leading to the formation of an alkene byproduct instead of the desired ether.
-
Troubleshooting:
-
Alkylating Agent: To synthesize (But-3-yn-1-yloxy)benzene, the ideal approach is to use phenoxide as the nucleophile and a 4-halobut-1-yne (e.g., 4-bromobut-1-yne) as the electrophile. Using a primary alkyl halide minimizes the E2 side reaction.[3]
-
Base: Use a non-bulky base to deprotonate the phenol.
-
Potential Cause 3: Suboptimal Solvent Choice
The choice of solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Polar aprotic solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[2][5] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Experimental Protocol: Optimizing the Williamson Ether Synthesis of (But-3-yn-1-yloxy)benzene
| Step | Procedure | Rationale |
| 1 | To a solution of phenol (1.0 eq) in anhydrous DMF (10 mL/mmol of phenol) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. | Using a slight excess of a strong base ensures complete deprotonation to the phenoxide. An inert atmosphere prevents reaction with atmospheric moisture and CO₂. DMF is a suitable polar aprotic solvent. |
| 2 | Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. | This ensures the deprotonation reaction goes to completion. |
| 3 | Add a solution of 4-bromobut-1-yne (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature. | Using a primary alkyl halide minimizes the competing E2 elimination reaction. A slight excess can help drive the reaction to completion. |
| 4 | Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC. | Gentle heating can increase the reaction rate. Typical reaction times are 1-8 hours.[5] |
| 5 | Upon completion, cool the reaction to room temperature and quench by the slow addition of water. | Quenching destroys any unreacted NaH. |
| 6 | Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel. | This will separate the desired product from byproducts and unreacted starting materials. |
FAQ 2: I've isolated my product, but it's impure. What are the likely byproducts and how can I identify and remove them?
Even with an optimized protocol, byproducts can form. Understanding what they are is the first step to effective purification.
Common Byproduct 1: 4-Phenoxybut-1-ene
-
Formation Mechanism: This byproduct can arise from the base-catalyzed isomerization of the terminal alkyne in the starting material (4-halobut-1-yne) or the product to a more stable internal alkene.[6][7] Strong bases can catalyze the migration of the triple bond.
-
Identification:
-
¹H NMR: Look for signals corresponding to vinylic protons (typically in the 5-6 ppm region) and the disappearance of the terminal alkyne proton signal (around 2-3 ppm).
-
GC-MS: The mass spectrum will show a compound with a molecular weight of 148.20 g/mol , corresponding to the formula C₁₀H₁₂O.[8]
-
-
Troubleshooting & Removal:
-
Minimize Base Strength and Temperature: Use the mildest effective base and the lowest possible reaction temperature to disfavor isomerization.
-
Purification: Careful column chromatography can usually separate the desired alkyne from the alkene byproduct.
-
Common Byproduct 2: But-3-en-1-ol
-
Formation Mechanism: If the 4-halobut-1-yne undergoes an E2 elimination reaction, it will form but-3-en-1-yne, which can be volatile. However, if the starting material is but-3-yn-1-ol that is activated (e.g., as a tosylate), elimination can occur to form but-3-en-1-ol.
-
Identification:
-
¹H NMR: Presence of characteristic signals for the double bond and the alcohol proton.
-
-
Troubleshooting & Removal:
-
Control Reaction Conditions: As mentioned, favor Sₙ2 conditions (primary halide, non-bulky base).
-
Purification: This byproduct is more polar than the desired product and can be removed by column chromatography.
-
Common Byproduct 3: C-Alkylated Phenol
-
Formation Mechanism: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring (ortho or para positions).[2] While O-alkylation is generally favored, some C-alkylation can occur, especially with less polar solvents.
-
Identification:
-
¹H NMR: The aromatic region of the spectrum will show a different splitting pattern than the expected monosubstituted benzene ring of the desired product.
-
-
Troubleshooting & Removal:
-
Solvent Choice: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.
-
Purification: Isomeric byproducts can sometimes be challenging to separate, but careful column chromatography is the primary method.
-
Common Byproduct 4: Diphenyl ether
-
Formation Mechanism: This can occur if there is an aryl halide present as an impurity or if side reactions leading to the formation of an activated phenol that can react with another phenoxide molecule occur. This is less common under standard Williamson ether synthesis conditions for this target molecule.
-
Identification:
-
GC-MS: A peak corresponding to the molecular weight of diphenyl ether (170.21 g/mol ).
-
-
Troubleshooting & Removal:
-
Purity of Starting Materials: Ensure the purity of the starting phenol and alkylating agent.
-
Purification: Column chromatography.
-
Visualization of Potential Byproduct Formation
Caption: Potential reaction pathways in the synthesis of (But-3-yn-1-yloxy)benzene.
FAQ 3: Can I use a Mitsunobu reaction as an alternative synthesis route? What are the potential pitfalls?
Yes, the Mitsunobu reaction is a viable alternative for forming the ether linkage.[9][10][11] It involves the reaction of an alcohol (in this case, but-3-yn-1-ol) with a nucleophile (phenol) in the presence of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12]
Advantages of the Mitsunobu Reaction:
-
Milder Conditions: It often proceeds at room temperature and under neutral conditions, which can be advantageous for sensitive substrates.
-
Stereochemical Inversion: For chiral alcohols, the reaction proceeds with inversion of stereochemistry, which can be a powerful tool in stereoselective synthesis.
Potential Byproducts and Issues with the Mitsunobu Reaction:
-
Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct that can be difficult to remove from the reaction mixture due to its polarity and crystallinity.[12]
-
Hydrazinedicarboxylate byproduct: The reduced form of DEAD or DIAD is also a byproduct that needs to be removed.
-
Side Reactions of the Azodicarboxylate: These reagents are reactive and can participate in unwanted side reactions.
Troubleshooting Mitsunobu Byproduct Removal:
-
TPPO Removal:
-
Crystallization: Sometimes TPPO can be removed by crystallization from a non-polar solvent.
-
Chromatography: Careful column chromatography is often required.
-
Alternative Reagents: Using polymer-bound triphenylphosphine can simplify removal by filtration.
-
-
Hydrazinedicarboxylate Removal:
-
Aqueous Wash: This byproduct is often more water-soluble than the desired product and can be removed with an aqueous workup.
-
Visualization of Mitsunobu Reaction Workflow
Caption: Generalized workflow for the Mitsunobu synthesis and purification.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. (But-3-yn-1-yloxy)benzene. [Link]
-
SpectraBase. (But-3-yn-1-yloxy)benzene. [Link]
-
Lumen Learning. Williamson ether synthesis. [Link]
-
ResearchGate. Base‐catalyzed isomerization of terminal alkynes. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. But-3-yn-1-ol reaction with 1 in the presence of TEA. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
YouTube. Preparation of Alkynes, Part 6: By Isomerization and Metathesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
PharmaCompass. But-3-yn-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
YouTube. Alkyne Isomerization. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. [Link]
-
Semantic Scholar. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Filo. Reaction of 3-buten-1-ol with HBr yields a mixture of two produc.. [Link]
-
LookChem. (But-3-en-1-yn-1-yl)benzene. [Link]
-
Brainly. State a simple chemical test that would positively identify but-3-en-1-ol only. [Link]
-
PubChem. 3-Butyn-1-OL. [Link]
-
Hoffman Fine Chemicals. (But-3-yn-1-yloxy)benzene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. guidechem.com [guidechem.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Column Chromatography for Alkyne Compound Purification
Welcome to the technical support center for the purification of alkyne-containing compounds using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the purification process. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the nuances of separating and isolating these valuable molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing a purification strategy for alkyne compounds.
Q1: What is the best stationary phase for purifying my alkyne?
A1: The choice of stationary phase is critical and depends on the polarity of your alkyne and any other functional groups present.
-
Normal-Phase Chromatography (Silica Gel & Alumina):
-
Silica Gel: This is the most common choice for purifying alkynes of low to moderate polarity.[1] Its slightly acidic nature, however, can sometimes cause degradation of sensitive compounds.[2][3] If you suspect your alkyne is unstable, consider using deactivated silica gel or an alternative stationary phase.[2]
-
Alumina: Available in acidic, neutral, and basic forms, alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidity of silica gel. Basic alumina is particularly useful for purifying basic compounds, while neutral alumina is a good starting point for a wide range of molecules.
-
-
Reversed-Phase Chromatography (C18):
Q2: My alkyne is a terminal alkyne. Are there any special considerations?
A2: Yes, terminal alkynes have an acidic proton which can lead to several challenges.[5]
-
Potential for Degradation: The acidic proton can interact strongly with the stationary phase, particularly silica gel, potentially leading to peak tailing or even decomposition.[6]
-
Use of Protecting Groups: To mitigate these issues, it is often advantageous to protect the terminal alkyne.[7] Silyl protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used.[8] These groups are generally stable to chromatographic conditions and can be removed after purification.[8][9]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The ideal solvent system should provide good separation between your desired alkyne and any impurities.
-
Thin-Layer Chromatography (TLC) is Key: Before running a column, always develop a solvent system using TLC.[10] The goal is to find a solvent mixture where your target compound has an Rf value of approximately 0.3.[11][12]
-
Common Normal-Phase Solvents: Mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are standard.[11][12]
-
For Difficult Separations: If your alkyne is difficult to separate from an impurity, consider using a different solvent system. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can significantly alter the selectivity of the separation.
-
Gradient Elution: For complex mixtures with compounds of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[13][14]
Q4: I'm trying to separate an alkyne from an alkene with similar polarity. What can I do?
A4: This is a classic challenge. The π-bonds in alkynes and alkenes can interact with the stationary phase in a similar manner.
-
Argentation Chromatography (Silver Nitrate): This technique is highly effective for separating compounds based on the degree of unsaturation.[15][16] Silver ions are incorporated into the stationary phase (typically silica gel) and form weak complexes with the π-bonds of unsaturated compounds.[17][18] Since alkynes and alkenes interact differently with the silver ions, this can enable their separation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of your alkyne compounds.
Problem 1: My alkyne is decomposing on the column.
-
Symptom: You observe new spots on TLC of the collected fractions that were not in the crude material, or you have very low recovery of your compound.
-
Probable Cause: Your alkyne is sensitive to the acidic nature of the silica gel.[2][3]
-
Solutions:
-
Confirm Instability with 2D TLC: Spot your crude material on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is unstable, you will see new spots that are not on the diagonal.[6]
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent.[11]
-
Switch to an Alternative Stationary Phase: Try using neutral alumina or Florisil, which are less acidic than silica gel.[2]
-
Work Quickly and at a Lower Temperature: If your compound is generally unstable, minimizing the time it spends on the column can help. Running the chromatography in a cold room can also reduce degradation.[19]
-
Problem 2: Poor separation between my alkyne and a closely eluting impurity.
-
Symptom: The TLC shows two spots that are very close together, and the collected fractions from the column are all mixed.
-
Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solutions:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and compositions. Sometimes, a less polar solvent system run over a longer column can improve separation.
-
Try a Different Solvent: If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene-based system. Different solvents can interact with your compounds in unique ways, leading to better separation.
-
Use a Finer Mesh Silica Gel: Higher resolution can be achieved with smaller particle size silica gel (e.g., 230-400 mesh) as it provides a greater surface area for interaction.
-
Consider Argentation Chromatography: If the impurity is an alkene or another unsaturated compound, silver nitrate chromatography may provide the necessary selectivity.[15][16]
-
Problem 3: My alkyne won't come off the column.
-
Symptom: You have run a large volume of eluent through the column, but your product has not eluted.
-
Probable Cause: The mobile phase is not polar enough to elute your compound, or your compound has irreversibly bound to or decomposed on the stationary phase.[2]
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[2] If your compound still doesn't elute, you can try flushing the column with a very polar solvent like methanol.[6]
-
Check for Compound Degradation: As a last resort, you can extrude the silica from the column, suspend it in a highly polar solvent, and see if you can extract any of your compound. This will at least tell you if the compound is still on the column.
-
Re-evaluate your TLC: Double-check that the solvent system you are using for the column is the same as the one you developed with TLC.
-
Problem 4: My terminal alkyne is showing significant peak tailing.
-
Symptom: The spot for your compound on the TLC plate is streaked, and the peaks in the chromatogram are broad and asymmetrical.
-
Probable Cause: The acidic proton of the terminal alkyne is interacting strongly with the silanol groups on the silica gel surface.
-
Solutions:
-
Add a Competitive Binder: Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can help to block the active sites on the silica gel and improve peak shape.
-
Protect the Terminal Alkyne: As mentioned in the FAQs, protecting the alkyne with a silyl group is often the best solution to avoid issues related to the acidic proton.[7]
-
Data Presentation
Table 1: Common Solvent Systems for Normal-Phase Chromatography of Alkynes
| Non-Polar Solvent | Polar Solvent | Typical Ratio Range | Notes |
| Hexanes/Petroleum Ether | Ethyl Acetate | 99:1 to 70:30 | A good starting point for many alkynes.[11] |
| Hexanes/Petroleum Ether | Dichloromethane (DCM) | 95:5 to 50:50 | Offers different selectivity compared to ethyl acetate. |
| Toluene | Ethyl Acetate/Acetone | 98:2 to 80:20 | Can be useful for compounds that are poorly soluble in hexanes. |
Table 2: Stationary Phase Selection Guide for Alkyne Purification
| Stationary Phase | Best For... | Considerations |
| Silica Gel | General purpose purification of non-polar to moderately polar alkynes. | Can be acidic; may cause degradation of sensitive compounds.[2][3] |
| Deactivated Silica | Acid-sensitive alkynes. | Prepared by treating silica with a base or using a basic mobile phase additive. |
| Alumina (Neutral) | Alkynes that are unstable on silica gel. | Has different selectivity compared to silica. |
| Alumina (Basic) | Basic alkyne compounds. | |
| C18 (Reversed-Phase) | Polar, water-soluble alkynes. | Requires a polar mobile phase (e.g., water/acetonitrile).[4] |
| Silver Nitrate-Impregnated Silica | Separating alkynes from alkenes or other unsaturated compounds.[15] | Requires careful preparation and handling. |
Experimental Protocols
Protocol 1: Preparation of a Deactivated Silica Gel Column
-
Prepare the Eluent: Prepare your chosen solvent system (e.g., 9:1 hexanes:ethyl acetate) and add 0.5% triethylamine by volume.
-
Prepare the Slurry: In a beaker, add the desired amount of silica gel. Slowly add the triethylamine-containing eluent while swirling until you have a homogenous slurry that is just pourable.
-
Pack the Column: Secure the column in a vertical position with the stopcock closed. Pour the slurry into the column in one continuous motion.
-
Pressurize and Equilibrate: Open the stopcock and use gentle air pressure to pack the silica bed. Once packed, run 2-3 column volumes of the triethylamine-containing eluent through the column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Dry Loading a Sample
This method is ideal for samples that are not very soluble in the initial chromatography solvent.[20]
-
Dissolve the Sample: Dissolve your crude alkyne product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
-
Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column bed.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample to prevent disturbance of the bed when adding eluent.[20]
-
Begin Elution: Carefully add your starting eluent and begin the chromatography.
Visualizations
Workflow for Troubleshooting Poor Alkyne Separation
Caption: A decision tree for troubleshooting poor separation.
References
-
Chen, M. W., et al. (2014). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 19(12), 20436–20446. Available at: [Link]
-
Chad's Prep. (2020). 9.3 Synthesis of Alkynes. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
LibreTexts Chemistry. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]
-
Fernández-castané, A., et al. (2017). Challenges and opportunities in the purification of recombinant tagged proteins. Protein Expression and Purification, 140, 15-24. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]
-
Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Stoll, D. R. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International - Chromatography Online. Available at: [Link]
-
Biotage. Successful Flash Chromatography. Available at: [Link]
-
Phenomenex. (2017). Why C18 Is the Top Stationary Phase Choice. Available at: [Link]
-
Mander, L. N., & Williams, C. M. (2016). Chromatography with silver nitrate. Tetrahedron, 72(9), 1151-1168. Available at: [Link]
-
Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]
-
Gobbo, S., et al. (2007). High-performance liquid chromatography analysis of polyacetylenes and polyenes in Echinacea pallida by using a monolithic reversed-phase silica column. Journal of Chromatography A, 1150(1-2), 110-116. Available at: [Link]
-
Chinese Journal of Organic Chemistry. (2017). Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]
-
Langer, E. S. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International. Available at: [Link]
-
Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?. Available at: [Link]
-
Charmant, J. P. H., et al. (2000). Reactivity of multi-site bound allenylidene towards alkynes and silica gel. Journal of the Chemical Society, Dalton Transactions, (23), 4263-4268. Available at: [Link]
-
Chad's Prep. (2021). 11.3 Common Patterns in Organic Synthesis Involving Alkynes. YouTube. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Available at: [Link]
-
ResearchGate. (2012). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Available at: [Link]
-
Rathore, A. S. (2022). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC International - Chromatography Online. Available at: [Link]
-
Collins, D. (2022). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available at: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Available at: [Link]
-
Mandal, D., & Nag, A. (2026). Total Synthesis of Okeaniamide A. Organic Letters. Available at: [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Available at: [Link]
-
Canadian Science Publishing. (1959). A STUDY OF SILVER NITRATE SOLUTIONS IN GAS CHROMATOGRAPHY. Available at: [Link]
-
Chemical Society Reviews. (2015). Silver-catalysed reactions of alkynes: recent advances. Available at: [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. Available at: [Link]
-
Biocompare. (2023). Chromatography Column Selection Guide. Available at: [Link]
-
Chen, J., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 1001548. Available at: [Link]
-
Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]
-
Reddit. (2023). Solvent system for column. r/chemistry. Available at: [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]
-
LibreTexts Chemistry. (2019). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]
-
El-Sheikh, M. Y., & El-Dien, F. A. N. (2013). Alkali Metal Modification of Silica Gel-Based Stationary Phase in Gas Chromatography. Journal of Chemistry, 2013, 1-7. Available at: [Link]
-
The University of Queensland. (2015). Chromatography with Silver Nitrate. Available at: [Link]
-
Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Chemistry For Everyone. (2025). What Solvent Is Used In Column Chromatography?. YouTube. Available at: [Link]
-
Bioconjugate Chemistry. (2017). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Suitable solvents for column chromatography. Available at: [Link]
-
Teledyne ISCO. (2012). Purification of Alkaloids. Available at: [Link]
-
Chemguide. reactions involving halogenoalkanes and silver nitrate. Available at: [Link]
Sources
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. Purification [chem.rochester.edu]
- 3. Reactivity of multi-site bound allenylidene towards alkynes and silica gel - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/B006780F [pubs.rsc.org]
- 4. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 10. sorbtech.com [sorbtech.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chemistryviews.org [chemistryviews.org]
Stability issues of (But-3-yn-1-yloxy)benzene in different solvents
Introduction: Understanding the Chemistry of (But-3-yn-1-yloxy)benzene
(But-3-yn-1-yloxy)benzene is a bifunctional molecule of significant interest in chemical synthesis and drug development, featuring both a terminal alkyne and an aryl ether moiety.[1][2][3] This unique structure provides versatile handles for further chemical modification, such as click chemistry reactions or cross-coupling. However, these same functional groups are also the primary sites of potential instability. The terminal alkyne possesses an acidic proton and is susceptible to addition reactions, hydration, and oxidative cleavage, while the aryl ether bond can be cleaved under strongly acidic conditions.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the stability of (But-3-yn-1-yloxy)benzene in various solvent systems. The following question-and-answer format directly addresses common issues encountered during experimental work, explaining the causal chemistry behind each recommendation.
Visualizing Molecular Reactivity
To effectively troubleshoot stability, it is crucial to recognize the molecule's reactive sites. The following diagram highlights the key functional groups and their potential for reactivity.
Sources
Avoiding side reactions during the functionalization of (But-3-yn-1-yloxy)benzene
Welcome to the technical support center for the functionalization of (But-3-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate potential side reactions and optimize your experimental outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of (But-3-yn-1-yloxy)benzene and their potential for side reactions?
(But-3-yn-1-yloxy)benzene presents two primary sites for chemical modification: the terminal alkyne and the aryl ether linkage. The terminal alkyne is the intended site of functionalization in reactions like Sonogashira coupling, click chemistry, and hydroamination. However, its reactivity also makes it susceptible to undesired homocoupling (Glaser coupling). The phenoxybutyl ether linkage is generally stable but can be susceptible to cleavage under certain harsh conditions, particularly strong acidic or basic conditions at elevated temperatures.[1]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction is a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] However, success with (But-3-yn-1-yloxy)benzene requires careful control to prevent common pitfalls.
Issue 1: Significant formation of a homocoupled diyne byproduct (Glaser coupling).
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical 1,4-disubstituted-1,3-diyne byproduct, readily identifiable by NMR and mass spectrometry.
Causality: Glaser coupling is the oxidative homocoupling of terminal alkynes, a reaction catalyzed by copper salts in the presence of an oxidant (typically oxygen).[3] In the context of a Sonogashira reaction, which often employs a copper(I) co-catalyst, any oxygen present in the reaction vessel can promote this undesired side reaction.[4]
Solutions:
1. Rigorous Exclusion of Oxygen:
-
Protocol: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through them for an extended period.[4]
-
Rationale: By minimizing the presence of oxygen, the catalytic cycle for Glaser coupling is effectively suppressed.
2. Copper-Free Sonogashira Conditions:
-
Protocol: Omit the copper co-catalyst. While this may necessitate slightly higher reaction temperatures or longer reaction times, it directly eliminates the primary catalyst for homocoupling.[5]
-
Rationale: The Sonogashira reaction can proceed, albeit sometimes more slowly, without a copper co-catalyst. The mechanism shifts to a pathway where the palladium catalyst facilitates both the activation of the alkyne and the cross-coupling.
3. Addition of a Reducing Agent:
-
Protocol: Introduce a mild reducing agent, such as sodium ascorbate, to the reaction mixture.
-
Rationale: The reducing agent helps to maintain the copper catalyst in its active Cu(I) oxidation state, preventing its oxidation to Cu(II) which is implicated in the Glaser coupling mechanism.
4. Slow Addition of the Alkyne:
-
Protocol: Add the (But-3-yn-1-yloxy)benzene to the reaction mixture slowly over a period of time using a syringe pump.
-
Rationale: This technique keeps the instantaneous concentration of the terminal alkyne low, favoring the cross-coupling reaction with the aryl halide over the bimolecular homocoupling.
Diagram: Competing Pathways in Sonogashira Coupling
Caption: Sonogashira vs. Glaser Coupling.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Click chemistry is renowned for its efficiency and high yields in forming triazoles.[6] However, side reactions, though less common, can still occur.
Issue 2: Alkyne homocoupling observed during a click reaction.
Symptoms:
-
Appearance of the Glaser coupling byproduct in the reaction mixture.
-
Reduced yield of the desired triazole product.
Causality: Similar to the Sonogashira reaction, the copper(I) catalyst used in CuAAC can also promote the oxidative homocoupling of (But-3-yn-1-yloxy)benzene if oxygen is present.[7]
Solutions:
1. Use of a Stabilizing Ligand:
-
Protocol: Employ a copper(I)-stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[8]
-
Rationale: These ligands chelate the copper(I) ion, protecting it from oxidation to Cu(II) and thereby suppressing the Glaser coupling side reaction. They also enhance the catalytic activity for the desired cycloaddition.
2. In Situ Reduction of Copper(II):
-
Protocol: Prepare the Cu(I) catalyst in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate immediately before or during the reaction.[8]
-
Rationale: This ensures a fresh supply of the active Cu(I) catalyst and the presence of the reducing agent helps to scavenge any dissolved oxygen, further preventing homocoupling.
Table 1: Comparison of Reaction Conditions for CuAAC
| Condition | Catalyst System | Ligand | Outcome |
| Standard | CuI | None | Potential for homocoupling |
| Optimized | CuSO₄/Sodium Ascorbate | THPTA | High yield of triazole, minimal homocoupling |
Troubleshooting Guide: Protecting Group Strategies
For multi-step syntheses where the terminal alkyne needs to be preserved through various reaction conditions, the use of a protecting group is advisable.
Issue 3: Need for selective functionalization at another site without affecting the alkyne.
Symptoms:
-
Undesired reaction at the terminal alkyne during a synthetic step targeting another functional group.
Causality: The acidic proton of the terminal alkyne can interfere with reactions involving strong bases or organometallic reagents.
Solutions:
1. Silyl Protecting Groups:
-
Protocol: Protect the terminal alkyne as a silyl ether, most commonly with trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups.[9]
-
Protection: Treat (But-3-yn-1-yloxy)benzene with a silyl chloride (e.g., TMSCl, TIPSCl) in the presence of a base like triethylamine or imidazole.
-
Deprotection: The TMS group can be removed with mild acid or a fluoride source like tetrabutylammonium fluoride (TBAF). The bulkier TIPS group is more robust and typically requires a fluoride source for cleavage.
-
-
Rationale: Silyl ethers are generally stable to a wide range of reaction conditions but can be selectively removed when needed. The choice between TMS and TIPS depends on the required stability.
Diagram: Silyl Protection and Deprotection Workflow
Caption: Protecting group workflow.
General Troubleshooting
Issue 4: Potential cleavage of the phenoxybutyl ether linkage.
Symptoms:
-
Formation of phenol or but-3-yn-1-ol as byproducts.
-
Low overall yield of the desired product.
Causality: Aryl ethers can be cleaved under strongly acidic conditions via protonation of the ether oxygen followed by nucleophilic attack.[1] While generally stable to the basic conditions of many coupling reactions, prolonged exposure to strong bases at high temperatures could potentially lead to degradation. Palladium catalysts in the presence of H₂ can also mediate reductive cleavage of aryl ethers.[10]
Solutions:
-
Avoid Strong Acids: When possible, choose neutral or basic conditions for your reactions. If an acidic workup is required, use dilute acids and maintain low temperatures.
-
Moderate Reaction Temperatures: Avoid excessively high temperatures, especially when using strong bases.
-
Inert Atmosphere for Palladium Catalysis: When using palladium catalysts, maintaining an inert atmosphere not only prevents Glaser coupling but also avoids oxidative side reactions that could potentially affect the ether linkage.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and a suitable base such as Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvent (e.g., THF or DMF).
-
Add (But-3-yn-1-yloxy)benzene (1.2 eq) via syringe.
-
Stir the reaction at the appropriate temperature (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a vial, dissolve the azide (1.0 eq) and (But-3-yn-1-yloxy)benzene (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and THPTA (0.06 eq) in water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude triazole product by column chromatography or recrystallization.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874-922 (2007).
- Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry70, 391-393 (2005).
- Glaser, C. Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft2, 422-424 (1869).
- Rostovtsev, V. V., Green, L. G., Fokin, V. V. & Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
- Hein, J. E. & Fokin, V. V. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper acetylides. Chemical Society Reviews39, 1302-1315 (2010).
- Boren, B. C., Narayan, S., Rassias, L. K., Zhang, X., & Jia, Y. (2008). Ruthenium-Catalyzed Hydroamination of Terminal Alkynes. The Journal of Organic Chemistry, 73(1), 213–218.
- Greene, T. W. & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed. (John Wiley & Sons, 2006).
- Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. (University Science Books, 2010).
- Nicolaou, K. C., Sorensen, E. J. & Winssinger, N.
- Elangovan, A., Wang, Y.-H. & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters5, 1841-1844 (2003).
- Parrish, C. A. & Buchwald, S. L. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry66, 2498-2500 (2001).
- Szpera, R. et al. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters22, 5985-5990 (2020).
- Anderson, K. W., Ikawa, T., Tundel, R. E. & Buchwald, S. L. The Selective Reaction of Aryl Halides with KOH: A Pilot-Plant-Scale Synthesis of Di-tert-butyl(4-dimethylaminophenyl)phosphine and Its Application in the Mizoroki-Heck Reaction in an Ionic Liquid.
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]. (Accessed: 25th January 2026)
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]. (Accessed: 25th January 2026)
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Available at: [Link]. (Accessed: 25th January 2026)
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]. (Accessed: 25th January 2026)
-
Protecting group - Wikipedia. Available at: [Link]. (Accessed: 25th January 2026)
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]. (Accessed: 25th January 2026)
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Available at: [Link]. (Accessed: 25th January 2026)
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]. (Accessed: 25th January 2026)
-
15.2 Use of protecting groups | Organic Chemistry II - Lumen Learning. Available at: [Link]. (Accessed: 25th January 2026)
-
Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds - PubMed. Available at: [Link]. (Accessed: 25th January 2026)
-
A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis - Organic Chemistry Portal. Available at: [Link]. (Accessed: 25th January 2026)
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]. (Accessed: 25th January 2026)
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. Available at: [Link]. (Accessed: 25th January 2026)
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]. (Accessed: 25th January 2026)
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]. (Accessed: 25th January 2026)
-
(But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389 - PubChem. Available at: [Link]. (Accessed: 25th January 2026)
-
Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds - Pacific Northwest National Laboratory. Available at: [Link]. (Accessed: 25th January 2026)
-
Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available at: [Link]. (Accessed: 25th January 2026)
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]. (Accessed: 25th January 2026)
-
Wittig Rearrangements of (Heteroaryl)alkyl Propargyl Ethers − Synthesis of Allenic and Propargylic Alcohols | Request PDF - ResearchGate. Available at: [Link]. (Accessed: 25th January 2026)
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Available at: [Link]. (Accessed: 25th January 2026)
-
Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... - ResearchGate. Available at: [Link]. (Accessed: 25th January 2026)
-
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties - NIH. Available at: [Link]. (Accessed: 25th January 2026)
-
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Available at: [Link]. (Accessed: 25th January 2026)
-
Conditions for click chemistry with peroxy alkynes - ResearchGate. Available at: [Link]. (Accessed: 25th January 2026)
-
Mechanistic study on the side arm effect in a palladium/Xu-Phos-catalyzed enantioselective alkoxyalkenylation of γ-hydroxyalkenes - PMC - NIH. Available at: [Link]. (Accessed: 25th January 2026)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 10. Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Bioconjugation Efficiency: A Comparative Analysis Featuring (But-3-yn-1-yloxy)benzene
In the landscape of modern therapeutics and diagnostics, the precise, covalent linking of molecules—a process known as bioconjugation—is paramount.[1][2] From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to fluorescently labeled proteins for advanced imaging, the success of these powerful tools hinges on the efficiency and reproducibility of the underlying conjugation chemistry.[3] However, simply mixing two components does not guarantee a successful reaction. Validating the efficiency of bioconjugation is a critical, non-negotiable step to ensure batch-to-batch consistency, optimize therapeutic windows, and generate reliable, publication-quality data.[]
This guide provides an in-depth comparison of methodologies for validating bioconjugation efficiency, with a special focus on leveraging the "clickable" aromatic reporter, (But-3-yn-1-yloxy)benzene. We will dissect the causality behind experimental choices, provide field-tested protocols, and objectively compare this technique with other prevalent methods, empowering you to select the most appropriate validation strategy for your research and development needs.
The Challenge: Quantifying Covalent Bond Formation
Accurately assessing the extent of a bioconjugation reaction is often challenging.[] The primary goal is typically to determine the degree of labeling (DoL) or, in the context of ADCs, the drug-to-antibody ratio (DAR)—the average number of payload molecules attached to each biomolecule. An inconsistent DoL can lead to significant variations in efficacy and safety. Therefore, a robust validation system is not just a quality control measure; it is a foundational element of the entire bioconjugate development pipeline.
Spotlight on (But-3-yn-1-yloxy)benzene: A Clickable UV-Active Reporter
One of the most powerful and versatile toolsets in bioconjugation is "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][] This reaction forms a stable triazole linkage between a terminal alkyne and an azide with exceptional specificity and efficiency.[8]
(But-3-yn-1-yloxy)benzene is a small molecule that ingeniously combines two key features for validation purposes:
-
A Terminal Alkyne: This functional group serves as the handle for the CuAAC click reaction.
-
A Benzene Ring: This aromatic moiety acts as a chromophore, readily detectable by UV-Visible spectroscopy at approximately 280 nm.[9][10]
By reacting an azide-modified biomolecule with (But-3-yn-1-yloxy)benzene, we can use the incorporated benzene ring as a quantifiable surrogate for the conjugation event. This approach is particularly useful during methods development, allowing for rapid optimization of reaction conditions without consuming precious or expensive payload molecules.
Experimental Workflow: CuAAC with (But-3-yn-1-yloxy)benzene
The core principle involves conjugating the reporter molecule to an azide-functionalized protein and then using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated protein, unconjugated protein, and excess reporter. The UV absorbance of the protein peak, corrected for the intrinsic absorbance of the protein itself, allows for the calculation of the DoL.
Caption: Workflow for bioconjugation validation using CuAAC and a UV-active alkyne reporter.
Protocol 1: CuAAC Conjugation and HPLC Analysis
This protocol is a self-validating system. The HPLC separation provides direct evidence of successful conjugation by resolving the modified product from its precursors.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
(But-3-yn-1-yloxy)benzene (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
THPTA ligand (100 mM stock in water)
-
RP-HPLC system with a C4 or C8 column and UV detector
Methodology:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix 1 µL of 50 mM CuSO₄ with 2 µL of 100 mM THPTA ligand. Allow to incubate for 2-3 minutes at room temperature. The ligand stabilizes the Cu(I) oxidation state required for the reaction.[11][12]
-
Set up the Conjugation Reaction:
-
To 100 µL of the azide-modified protein solution, add 5 µL of the 10 mM (But-3-yn-1-yloxy)benzene stock (a ~50-fold molar excess, adjust as needed).
-
Add the 3 µL of the catalyst premix to the protein-alkyne mixture.
-
-
Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture. The ascorbate reduces Cu(II) to the catalytically active Cu(I).[11]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the copper or by immediate purification.
-
Analysis by RP-HPLC:
-
Equilibrate the C4/C8 column with a mobile phase of ~20-30% Acetonitrile in water (with 0.1% TFA).
-
Inject 20-50 µL of the reaction mixture.
-
Run a linear gradient from ~30% to 70% Acetonitrile over 20-30 minutes.
-
Monitor the elution profile at 280 nm. The conjugated protein will typically elute slightly later than the unconjugated protein due to the increased hydrophobicity of the attached benzene ring.
-
-
Calculation: The degree of labeling can be calculated by comparing the integrated peak areas of the conjugated and unconjugated protein, or by using the molar extinction coefficient of the benzene moiety to quantify its incorporation.
Comparative Analysis of Alternative Validation Methodologies
While the clickable reporter method is excellent for methods development, several other techniques are routinely employed, each with distinct advantages and limitations. The choice of method is dictated by the specific question being asked, the available instrumentation, and the nature of the bioconjugate itself.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[13][14] The ring strain provides the driving force for the reaction, obviating the need for a potentially cytotoxic copper catalyst.[13][15][16] This makes SPAAC the gold standard for bioconjugation in living systems.
Causality: The primary reason to choose SPAAC over CuAAC is biocompatibility. Copper ions can generate reactive oxygen species, which can damage proteins and are toxic to cells.[11] For any in vivo or live-cell application, SPAAC is the superior choice.
Caption: General workflow for copper-free SPAAC, ideal for biocompatible conjugation.
Protocol 2: General SPAAC Protocol
Materials:
-
Azide-modified biomolecule (in a biocompatible buffer like PBS or HEPES)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin or DBCO-Fluorophore, 10 mM stock in DMSO)
Methodology:
-
Add a 5-20 fold molar excess of the DBCO-reagent to the azide-modified biomolecule.
-
Incubate at room temperature or 37°C for 4-24 hours. Reaction times are generally longer than CuAAC and depend on the specific cyclooctyne used.
-
Remove excess unreacted DBCO-reagent using an appropriate method (e.g., size-exclusion chromatography, dialysis).
-
Analyze the conjugate using a method appropriate for the reporter tag (e.g., fluorescence measurement for a fluorophore, or a Western blot/ELISA for a biotin tag).
Direct Mass Spectrometry (MS)
Mass spectrometry is the most direct and information-rich method for characterizing bioconjugates.[] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can measure the intact mass of the bioconjugate.[17] The mass difference between the unconjugated and conjugated biomolecule directly confirms covalent modification and allows for the precise determination of the DoL/DAR distribution.[18][19]
Causality: Choose MS when you need unambiguous confirmation of conjugation and a detailed profile of the product mixture, including different species (e.g., DAR 0, 2, 4, etc.). It is the gold standard for regulatory submissions and in-depth characterization.
Caption: Logical flow for bioconjugate analysis using mass spectrometry.
Fluorescent Labeling
This classic technique involves conjugating a fluorescent dye to a biomolecule and quantifying the result using spectrophotometry.[] By measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax), one can calculate the protein concentration and the DoL.[21]
Causality: This method is chosen for its high sensitivity and when the ultimate application involves fluorescence (e.g., flow cytometry, fluorescence microscopy). However, it's an indirect measure. One must be cautious as the fluorophore itself can alter the biomolecule's properties, and issues like dye aggregation can lead to fluorescence quenching, resulting in an underestimation of the DoL.[21][22]
Protocol 3: Amine-Reactive Fluorescent Labeling (NHS Ester)
Materials:
-
Protein (e.g., antibody at 2-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, 10 mM stock in anhydrous DMSO)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Add a 10-20 fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., G-25).
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the dye's λmax (e.g., ~495 nm for AF488).
-
Calculate the Degree of Labeling using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.
Quantitative Comparison of Validation Methods
| Method | Principle of Detection | Sensitivity | Information Provided | Required Equipment | Biocompatibility | Pros | Cons |
| (But-3-yn-1-yloxy)benzene + CuAAC | UV Absorbance of incorporated benzene ring | Moderate | Average DoL | HPLC-UV | Low (due to copper) | Inexpensive reporter, good for methods development, quantitative | Copper toxicity, indirect measurement, requires chromophore |
| Reporter + SPAAC | Dependent on reporter (e.g., fluorescence, biotin) | High (Fluorescence) | Average DoL | Fluorometer, Plate Reader, HPLC | High (Copper-free) | Excellent for live-cell and in vivo use, bioorthogonal[13][23] | Slower kinetics, reagents can be bulky and expensive |
| Mass Spectrometry (MS) | Mass-to-charge ratio of intact conjugate | High | Unambiguous confirmation, precise mass, DoL distribution | Mass Spectrometer (ESI or MALDI) | N/A (Ex-situ analysis) | Gold standard for characterization, provides heterogeneity data[19][24] | High cost, requires specialized expertise, sample cleanup is critical |
| Fluorescent Labeling | Fluorescence emission of conjugated dye | Very High | Average DoL | Spectrophotometer, Fluorometer | Moderate to High | Highly sensitive, widely available, suitable for imaging applications[] | Potential for quenching, dye can alter protein function, indirect |
| HPLC Analysis | Chromatographic separation based on physicochemical properties (hydrophobicity, size, charge) | Moderate | Purity, aggregation, charge variants, relative DoL | HPLC System | N/A (Ex-situ analysis) | Robust, quantitative, can resolve different species[][25] | May not provide absolute mass, method development can be extensive |
Conclusion and Expert Recommendations
Validating bioconjugation efficiency is not a one-size-fits-all process. The optimal strategy is often a multi-pronged approach that aligns with the stage of development and the intended application of the bioconjugate.
-
For initial methods development and reaction optimization: Using an inexpensive, clickable reporter like (But-3-yn-1-yloxy)benzene coupled with HPLC-UV analysis is a highly effective and economical strategy. It allows for rapid screening of parameters like reagent stoichiometry, reaction time, and buffer conditions without consuming valuable payload.
-
For in-depth characterization and regulatory filings: Mass Spectrometry is indispensable. It provides the unambiguous, detailed data on identity, purity, and heterogeneity that is required for advanced drug development.[][17]
-
For applications involving live cells or in vivo studies: SPAAC is the clear choice due to its copper-free, bioorthogonal nature.[13][16] The validation would typically involve a SPAAC reaction with a fluorescent or biotinylated reporter, followed by the appropriate detection method.
-
For routine quality control and applications requiring high sensitivity: Fluorescent labeling and subsequent spectroscopic analysis is a rapid and sensitive method, provided that the potential impact of the fluorophore on the bioconjugate is well-characterized.
By understanding the causality behind each method and leveraging them appropriately, researchers, scientists, and drug development professionals can build a robust, self-validating workflow that ensures the creation of consistent, high-quality bioconjugates poised for success.
References
-
Title: Protocols. Source: baseclick. URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Source: Current Protocols in Chemical Biology. URL: [Link]
-
Title: bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. Source: MavMatrix. URL: [Link]
-
Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Source: PMC. URL: [Link]
-
Title: Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: UV-VIS Spectrometry for Protein Concentration Analysis. Source: Mabion. URL: [Link]
-
Title: Bioconjugation simply explained. Source: Single Use Support. URL: [Link]
-
Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Source: ACS Chemical Neuroscience. URL: [Link]
-
Title: Recent developments in bioconjugation: From strategies to design and clinical applications. Source: ScienceDirect. URL: [Link]
-
Title: Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Source: Novatia, LLC. URL: [Link]
-
Title: Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. Source: PubMed. URL: [Link]
-
Title: Determination of protein concentration for protein–protein conjugates using ultraviolet absorption | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Source: Spectroscopy Online. URL: [Link]
-
Title: Cu-Catalyzed Azide−Alkyne Cycloaddition. Source: Chemical Reviews - ACS Publications. URL: [Link]
-
Title: AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Source: CellMosaic. URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Source: PMC - PubMed Central. URL: [Link]
-
Title: Click Chemistry Reagents for Biomolecule Labeling. Source: LICORbio™. URL: [Link]
-
Title: Bioconjugation strategies for fluorescent labels. A. Common... | Download Scientific Diagram. Source: ResearchGate. URL: [Link]
-
Title: Bioconjugation of Molecules: A Novel Advancement in Therapeutics. Source: Roots Analysis. URL: [Link]
-
Title: What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Source: Master Organic Chemistry. URL: [Link]
-
Title: Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Source: RSC Advances (RSC Publishing). URL: [Link]
-
Title: Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Source: Wiley Online Library. URL: [Link]
-
Title: Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Source: Waters Corporation. URL: [Link]
-
Title: Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Source: Molecular Imaging and Biology. URL: [Link]
-
Title: Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Pharmaceutical Development. Source: GlycArt Biotechnology. URL: [Link]
-
Title: Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Source: Taylor & Francis Online. URL: [Link]
-
Title: Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Source: Analytical Chemistry - ACS Publications. URL: [Link]
-
Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Source: PMC - NIH. URL: [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioconjugation of Molecules: Advancement in Therapeutics [rootsanalysis.com]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 10. jasco-global.com [jasco-global.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. "BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYS" by Sharel Cornelius [mavmatrix.uta.edu]
- 18. enovatia.com [enovatia.com]
- 19. waters.com [waters.com]
- 21. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 24. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Pharmaceutical Development – GlycArt Biotechnology [glycart.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Fulcrum of Stability: A Comparative Guide to (But-3-yn-1-yloxy)benzene and Next-Generation Linkers in Antibody-Drug Conjugates
For the ADC architect, the linker is not merely a tether; it is the central processing unit governing the stability, selectivity, and ultimate therapeutic index of the entire conjugate. The choice between a cleavable and non-cleavable system, and the specific chemistry employed, dictates the pharmacokinetic profile, the mechanism of payload release, and the potential for off-target toxicities.[1][] This guide provides an in-depth comparison of a modern, non-cleavable linker strategy, represented by the terminal alkyne structure of (But-3-yn-1-yloxy)benzene , against established cleavable and non-cleavable linker classes.
The core challenge in linker design is to balance two opposing requirements: steadfast stability in systemic circulation to prevent premature drug release, and efficient payload liberation upon reaching the target tissue.[1][3] Early ADC development was marked by challenges with unstable linkers, leading to heterogeneous drug-to-antibody ratios (DARs) and significant off-target toxicity.[1] Modern linker technologies, particularly those leveraging bioorthogonal click chemistry, have emerged to address these limitations, offering pathways to more homogeneous and stable conjugates.[4]
The Rise of Bioorthogonal Chemistry: Introducing the Terminal Alkyne Linker
Bioorthogonal chemistry provides reactions that can occur in complex biological systems without interfering with native biochemical processes.[5] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are premier examples of "click chemistry" that have revolutionized ADC construction.[4] These reactions enable the precise, site-specific conjugation of a payload to an antibody, overcoming the heterogeneity of traditional methods that target native lysine or cysteine residues.[6]
A terminal alkyne, such as that found in (But-3-yn-1-yloxy)benzene , serves as a bioorthogonal handle for this purpose. While specific public data on this exact molecule as an ADC linker is scarce, its structure represents a simple and effective scaffold for click chemistry applications.
Caption: Structure of (But-3-yn-1-yloxy)benzene.
When reacted with an azide-modified antibody, the terminal alkyne group forms a 1,2,3-triazole ring. This triazole linkage is exceptionally stable under physiological conditions, exhibiting high resistance to both chemical and enzymatic degradation.[7][8] This inherent stability classifies the resulting ADC as a non-cleavable conjugate.[9][10] The payload is only released after the entire antibody is internalized by the target cell and degraded within the lysosome.[]
Comparative Analysis of Linker Technologies
The selection of a linker platform is a critical decision point in ADC design. The performance of a non-cleavable, click-chemistry-based linker like one derived from (But-3-yn-1-yloxy)benzene must be weighed against established alternatives.
vs. Traditional Non-Cleavable Linkers (e.g., SMCC)
The most clinically validated non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in ado-trastuzumab emtansine (Kadcyla®).
| Feature | (But-3-yn-1-yloxy)benzene-Triazole Linker | SMCC (Thioether) Linker |
| Conjugation Chemistry | Azide-Alkyne Cycloaddition (Click Chemistry) | Maleimide-Thiol Addition |
| Site of Conjugation | Site-specifically introduced non-natural amino acid (azide) or chemo-enzymatically modified glycan.[4] | Typically targets native or engineered cysteine residues. |
| Resulting ADC Homogeneity | High (defined DAR, e.g., 2 or 4).[4] | Can be heterogeneous if targeting native interchain cysteines; higher homogeneity with engineered cysteines. |
| Covalent Bond | 1,2,3-Triazole | Thioether |
| Bond Stability | Highly stable, resistant to metabolism.[7][11] | Highly stable in circulation, considered non-cleavable.[] |
| Payload Release | Lysosomal degradation of the antibody.[] | Lysosomal degradation of the antibody.[] |
The primary advantage of the click chemistry approach is the potential for superior ADC homogeneity, which can lead to a more predictable pharmacokinetic profile and a wider therapeutic window.[5] While both the triazole and thioether bonds are robustly stable in circulation, the click reaction's bioorthogonality avoids potential side reactions associated with maleimide chemistry, such as retro-Michael reactions that can lead to drug deconjugation.
vs. Cleavable Linkers
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1] This class includes acid-labile hydrazones, glutathione-sensitive disulfides, and protease-sensitive peptide linkers.
| Linker Class | (But-3-yn-1-yloxy)benzene (Non-Cleavable) | Hydrazone (Acid-Labile) | Disulfide (Redox-Sensitive) | Valine-Citrulline (Protease-Sensitive) |
| Release Mechanism | Lysosomal degradation of antibody.[] | Hydrolysis in acidic pH of endosomes/lysosomes (pH 4.5-6.5).[12] | Reduction by high intracellular glutathione concentrations. | Cleavage by lysosomal proteases (e.g., Cathepsin B). |
| Circulatory Stability | Very High: Triazole ring is metabolically inert.[13] | Moderate: Can be susceptible to hydrolysis at physiological pH (7.4), leading to premature drug release.[12] | Moderate to High: Stability can be tuned by adding steric hindrance near the disulfide bond. | High: Generally stable in plasma due to protease inhibitors. |
| Payload Form | Released with linker and amino acid attached. | Released with a portion of the linker attached. | Free, unmodified payload (traceless release possible). | Released with a linker fragment, often via a self-immolative spacer.[12] |
| Bystander Effect | Limited: The released payload (with amino acid attached) is typically charged and less membrane-permeable.[9] | Possible: Released payload can be membrane-permeable. | Possible: Released payload is often membrane-permeable. | High Potential: Designed for release of membrane-permeable payloads (e.g., MMAE). |
| Key Advantage | Maximum stability, minimizes off-target toxicity from premature release.[9] | Targets the acidic intracellular environment. | Exploits the reductive intracellular environment. | High tumor-cell specificity due to overexpressed proteases. |
| Key Disadvantage | Relies entirely on ADC internalization and degradation; limited bystander killing.[9] | Potential for systemic instability and off-target effects.[12] | Can be unstable in circulation, especially with less-hindered bonds. | Efficacy can be limited in tumors with low protease expression. |
The fundamental difference lies in the release strategy. The non-cleavable triazole linker offers the highest degree of stability, ensuring the cytotoxic payload remains attached until the antibody is catabolized inside the target cell.[][9] This minimizes the risk of off-target toxicity. However, this approach is entirely dependent on the internalization and degradation of the ADC and may not be effective against target-negative cells in a heterogeneous tumor (the "bystander effect").[9]
Cleavable linkers, in contrast, can release a membrane-permeable payload that can diffuse out of the target cell and kill nearby antigen-negative cancer cells. This bystander effect can be crucial for efficacy in solid tumors. The trade-off is often a degree of instability in circulation, which can lead to off-target toxicity and a narrower therapeutic window.
Experimental Workflows & Methodologies
Implementing a terminal alkyne linker strategy requires precise control over antibody and payload modification. The following protocol outlines a general methodology for ADC synthesis using CuAAC.
Protocol: Site-Specific ADC Conjugation via CuAAC
This protocol assumes the starting materials are a monoclonal antibody engineered to contain an azide-functional group (e.g., via an incorporated non-natural amino acid like p-azidomethyl-L-phenylalanine, pAMF) and a linker-payload construct functionalized with a terminal alkyne, such as a derivative of (But-3-yn-1-yloxy)benzene.
1. Materials and Reagents:
-
Azide-modified monoclonal antibody (mAb-N₃) in phosphate-buffered saline (PBS), pH 7.4.
-
Alkyne-functionalized linker-payload (e.g., (But-3-yn-1-yloxy)benzene-MMAE).
-
Copper(II) sulfate (CuSO₄) solution (100 mM in H₂O).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in H₂O).
-
Sodium ascorbate solution (100 mM in H₂O, freshly prepared).
-
Desalting columns (e.g., PD-10) for buffer exchange and purification.
-
Amicon Ultra centrifugal filters (30 kDa MWCO) for concentration.
-
Analysis equipment: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC-HPLC).
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-linker-payload in a suitable organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Freshly prepare the sodium ascorbate solution immediately before use to prevent oxidation.
-
-
Pre-complexation of Copper Catalyst:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 5 µL of 100 mM CuSO₄ and 25 µL of 100 mM THPTA).
-
Allow the mixture to incubate for 5 minutes at room temperature to form the Cu(I)-THPTA complex. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the antibody from degradation.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution (e.g., 1 mL at 5 mg/mL), add the desired molar excess of the alkyne-linker-payload (typically 5-10 equivalents per azide site). Mix gently.
-
Add the pre-complexed Cu-THPTA catalyst to the antibody-payload mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Incubate the reaction at room temperature or 37°C for 2-4 hours.[4] Reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions as determined by UV absorbance at 280 nm.
-
-
Concentration and Formulation:
-
Pool the purified ADC fractions and concentrate using a centrifugal filter device.
-
Wash the ADC with the final formulation buffer (e.g., PBS or histidine buffer) several times using the centrifugal filter.
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectroscopy (A280).
-
Determine the drug-to-antibody ratio (DAR) and percentage of unconjugated antibody using HIC-HPLC. The increased hydrophobicity of the conjugated drug allows separation of species with different DARs.
-
Confirm the integrity of the ADC by size-exclusion chromatography (SEC-HPLC) to assess for aggregation.
-
Caption: Workflow for ADC synthesis via CuAAC.
Logical Framework: Payload Release Mechanisms
The fundamental divergence between these linker classes is how the payload is ultimately liberated to exert its cytotoxic effect.
Caption: Payload release pathways for linkers.
Conclusion
The (But-3-yn-1-yloxy)benzene structure serves as a valuable conceptual model for a class of simple, non-cleavable linkers designed for click chemistry. The resulting triazole-based ADC offers maximal circulatory stability and high homogeneity, significant advantages for minimizing off-target toxicity and ensuring a predictable PK profile.
However, this stability comes at the cost of a limited bystander effect, a critical consideration for treating heterogeneous solid tumors. The choice of linker is therefore not a matter of "better" or "worse," but of strategic alignment with the target antigen's biology, the tumor's characteristics, and the payload's mechanism of action. For highly expressed, rapidly internalizing antigens on hematological malignancies, a non-cleavable linker may provide the optimal balance of safety and efficacy. For solid tumors with heterogeneous antigen expression, a cleavable linker capable of a potent bystander effect may be required for a curative response, despite the inherent challenges in maintaining systemic stability. The continued evolution of linker chemistry, including the development of novel cleavable systems and hydrophilic non-cleavable linkers, will further expand the toolkit for creating next-generation ADCs tailored to specific therapeutic challenges.
References
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
-
Dudchak, R., et al. (2024). Click chemistry in the synthesis of antibody-drug conjugates. Bioorganic Chemistry, 143, 106982. [Link]
- Various Inventors. (2018). Linkers for antibody drug conjugates.
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Sega, E., et al. (2024). In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment. Cancer Research Communications, 4(1), 133-146. [Link]
-
Oxford Academic. (n.d.). A review of conjugation technologies for antibody drug conjugates. Oxford Academic. [Link]
- Various Inventors. (2024). Linkers, drug linkers and conjugates thereof and methods of using the same.
-
ClinicalTrials.gov. (2024). Personalized Antibody-Drug Conjugate Therapy Based on RNA and Protein Testing for the Treatment of Advanced or Metastatic Solid Tumors (The ADC MATCH Screening and Treatment Trial). ClinicalTrials.gov. [Link]
-
ACS Publications. (2022). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of an alkyne functionalized linker for surfaces, 19, as well.... ResearchGate. [Link]
-
European Patent Office. (2015). Branched drug-linker conjugates for the coupling to biological targeting molecules. EPO. [Link]
-
Technology Networks. (2020). "Click Chemistry" Holds Promise For Non-internalized ADC Applications. Technology Networks. [Link]
-
ResearchGate. (2015). Current ADC linker chemistry. ResearchGate. [Link]
-
PubMed. (2023). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. PubMed. [Link]
-
MDPI. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. MDPI. [Link]
-
PubMed Central. (2017). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. [Link]
-
PubMed Central. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]
- Google Patents. (2016). CONJUGATION LINKERS, CELL BINDING MOLECULE-DRUG CONJUGATES CONTAINING THE LIKERS, METHODS OF MAKING AND USES SUCH CONJUGATES WIT.
-
ResearchGate. (2024). (PDF) Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. ResearchGate. [Link]
Sources
- 1. abzena.com [abzena.com]
- 3. biochempeg.com [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability [mdpi.com]
A Senior Application Scientist's Guide to the Kinetic Landscape of Click Chemistry: A Comparative Study Featuring (But-3-yn-1-yloxy)benzene
For researchers and professionals in the vanguard of drug development and materials science, "click" chemistry represents a paradigm of efficiency and precision in molecular construction.[1][2] Its principles of high yields, stereospecificity, and tolerance of a wide range of functional groups have made it an indispensable tool.[3][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of this chemical philosophy, offering a powerful method for forging stable triazole linkages.[4][5][6]
This guide provides an in-depth kinetic analysis of the CuAAC reaction, with a specific focus on the aryl ether alkyne, (But-3-yn-1-yloxy)benzene. While specific rate constants for this molecule are not extensively cataloged, we will establish a robust framework for its kinetic evaluation. By understanding the fundamental principles and experimental variables that govern reaction rates, researchers can optimize their synthetic strategies and make informed decisions when selecting coupling partners. We will compare the expected reactivity of (But-3-yn-1-yloxy)benzene with other common alkynes and explore alternative click reactions, providing the necessary data and protocols to validate these comparisons experimentally.
The Engine of the Click Reaction: Understanding CuAAC Kinetics
The remarkable acceleration of the CuAAC reaction, with rate enhancements of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, is a testament to the power of the copper(I) catalyst.[7] The reaction proceeds under mild conditions, often in aqueous media, and tolerates a broad pH range (4 to 12), making it exceptionally versatile.[7] The mechanism, while seemingly straightforward, involves a series of equilibria that are sensitive to several experimental factors.[5] A comprehensive understanding of these factors is paramount for controlling and optimizing reaction kinetics.
Key Factors Influencing Reaction Velocity:
-
Reactant Structure: The electronic and steric characteristics of both the alkyne and the azide are critical determinants of the reaction rate.[1] Alkynes conjugated with electron-withdrawing groups, such as esters (e.g., methyl propiolate), are known to exhibit higher reactivity in uncatalyzed cycloadditions due to a lowering of the alkyne's LUMO energy.[8][9] This electronic effect can also influence the rate of the copper-catalyzed variant. For (But-3-yn-1-yloxy)benzene, the phenoxy group is mildly electron-withdrawing, suggesting a moderate reactivity profile compared to simple alkyl acetylenes.
-
The Catalyst System (Copper Source & Ligand): The choice of the copper(I) source and, more importantly, the stabilizing ligand is crucial for maintaining catalytic activity.[1] Cu(I) is prone to oxidation to the inactive Cu(II) state. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, protecting it from oxidation and disproportionation, thereby ensuring a reliable and reproducible reaction rate.[10] The ligand's structure can also significantly influence the catalytic efficiency.[6][11] For instance, certain benzimidazole ligands have demonstrated superior performance over THPTA in accelerating the CuAAC reaction.[6]
-
Solvent: The reaction medium can have a substantial impact on kinetics. While CuAAC is famously successful in aqueous environments, the solubility of hydrophobic reactants can become a limiting factor.[3] Co-solvents like DMSO or tBuOH are often used. Interestingly, DFT calculations have shown that the initial coordination of Cu(I) to the alkyne is more exothermic in water than in acetonitrile, which aligns with observed rate accelerations in water.[7]
Experimental Design: A Protocol for Kinetic Elucidation
To objectively compare the performance of (But-3-yn-1-yloxy)benzene, a rigorous and self-validating experimental protocol is essential. The following workflow provides a step-by-step methodology for determining the reaction's rate law and rate constant. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, HPLC, or quantitative LC-MS, by tracking the disappearance of a reactant or the appearance of the triazole product over time.
Detailed Experimental Protocol:
-
Preparation of Stock Solutions:
-
Alkyne: Prepare a 10 mM solution of (But-3-yn-1-yloxy)benzene in a 1:1 DMSO/tBuOH solvent mixture.
-
Azide: Prepare a 10 mM solution of a reference azide (e.g., benzyl azide) in the same solvent mixture.
-
Copper(II) Sulfate: Prepare a 20 mM aqueous solution of CuSO₄.
-
Ligand: Prepare a 100 mM aqueous solution of THPTA.[1]
-
Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in water. This solution must be prepared fresh immediately before use.[1]
-
-
Catalyst Pre-complexation:
-
Reaction Initiation and Monitoring:
-
In a temperature-controlled reaction vessel (e.g., an NMR tube or a vial in a reaction block), combine the alkyne and azide stock solutions.
-
Add the pre-complexed catalyst solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Immediately begin monitoring the reaction by taking data points at regular intervals.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of this curve at t=0.
-
Repeat the experiment with varying initial concentrations of the alkyne, azide, and catalyst to determine the order of the reaction with respect to each component and subsequently calculate the rate constant (k).
-
Caption: Generalized workflow for the kinetic analysis of a CuAAC reaction.
Comparative Performance: (But-3-yn-1-yloxy)benzene vs. Alternative Alkynes
The utility of an alkyne in a click reaction is fundamentally tied to its reactivity. A faster reaction can lead to higher yields in shorter times and may require lower catalyst loading, which is particularly crucial in biological applications to minimize copper-induced cytotoxicity.[9] The following table provides a comparative guide to the expected kinetic performance of (But-3-yn-1-yloxy)benzene against other commonly used alkynes.
| Alkyne Substrate | Structure | Expected Relative Reactivity | Mechanistic Rationale |
| Phenylacetylene | Ph-C≡CH | Standard | The phenyl group provides a baseline for aromatic alkynes. |
| Propargyl Alcohol | HO-CH₂-C≡CH | Moderate | The hydroxyl group has a minimal electronic effect on the alkyne. |
| (But-3-yn-1-yloxy)benzene | Ph-O-(CH₂)₂-C≡CH | Moderate | The phenoxy group is weakly electron-withdrawing, and the alkyl spacer isolates the alkyne electronically. Reactivity is expected to be similar to other simple terminal alkynes. |
| Methyl Propiolate | MeO₂C-C≡CH | High | The ester is a strong electron-withdrawing group, which activates the alkyne towards cycloaddition.[8][9] |
| N-Propargylamides | R-C(O)NH-CH₂-C≡CH | Moderate to High | Amide groups can influence reactivity and are common handles for bioconjugation.[8] |
| 3-Ethynyl-1-adamantanol | Adamantyl-C≡CH | Low | The bulky adamantyl group introduces significant steric hindrance around the alkyne, slowing the approach of the azide and catalyst. |
Beyond Copper: A Glance at Alternative Click Reactions
While CuAAC is the most prevalent click reaction, certain applications, especially in living systems, necessitate alternatives that circumvent the use of a potentially toxic copper catalyst.[12] These alternative reactions present a different kinetic landscape.
Caption: Comparison of CuAAC with alternative click reaction pathways.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction leverages highly strained cyclooctynes to react with azides without the need for a metal catalyst.[12] This bioorthogonality makes it ideal for in vivo studies. However, the kinetics are generally slower than CuAAC, with rate constants typically in the range of 10⁻³ to 10¹ M⁻¹s⁻¹.[1]
-
Thiol-ene/Thiol-maleimide Reactions: These reactions proceed via the addition of a thiol across a double bond. The thiol-maleimide reaction, in particular, is known for its rapid kinetics (up to 10² M⁻¹s⁻¹) and high selectivity for cysteine residues in proteins, making it a popular choice for bioconjugation.[1][13]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction that exclusively yields the 1,4-disubstituted triazole, the ruthenium-catalyzed version provides the opposite 1,5-regioisomer.[7] This offers an alternative synthetic pathway to a different class of triazole products.[14]
Conclusion
The kinetic performance of (But-3-yn-1-yloxy)benzene in the CuAAC reaction is predicted to be comparable to other simple terminal alkynes, offering a reliable and versatile building block for molecular synthesis. However, its true kinetic profile can only be confirmed through rigorous experimental evaluation. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers to not only determine the precise rate constants for this specific reaction but also to rationally select the optimal alkyne, catalyst system, and reaction conditions for their unique applications. By grounding experimental design in a firm understanding of reaction kinetics, scientists in drug discovery and materials science can harness the full potential of click chemistry to build complex molecular architectures with unparalleled efficiency and control.
References
-
- Organic Chemistry Portal.
-
- BenchChem.
- Móricz, K., et al. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry.
-
- Casual Chemistry, YouTube.
- Karver, M. R., et al. (2012). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- García, F., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC, NIH.
- Li, H., et al. (2020). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules.
-
- PMC, NIH.
- Willems, L. I., et al. (2013).
-
- PMC, NIH.
-
- Chemical Communications (RSC Publishing).
-
.
-
- baseclick GmbH.
- AdzLah, N. S., et al. (2019). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules.
-
- BOC Sciences.
-
- BroadPharm.
-
- ResearchGate.
- Al-Amiery, A. A., et al. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
A Comparative Guide to Copper and Ruthenium Catalysts for Alkyne-Azide Cycloadditions
For researchers, synthetic chemists, and professionals in drug development, the formation of 1,2,3-triazoles through the cycloaddition of alkynes and azides is a cornerstone of modern molecular construction. This guide provides an in-depth, comparative analysis of the two most prominent catalytic systems for this transformation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). By understanding the nuances of each catalyst, you can make informed decisions to optimize your synthetic strategies, enhance yields, and access novel molecular architectures.
The Dichotomy of "Click" Chemistry: 1,4- vs. 1,5-Regioselectivity
The quintessential "click" reaction, the Huisgen 1,3-dipolar cycloaddition, provides a powerful method for triazole synthesis. However, the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification. The advent of metal catalysis revolutionized this field, offering exquisite control over the regiochemical outcome.
Copper(I) catalysts, the workhorses of "click" chemistry, exclusively yield 1,4-disubstituted 1,2,3-triazoles .[1] In contrast, ruthenium catalysts provide access to the complementary 1,5-disubstituted 1,2,3-triazoles .[2] This fundamental difference in regioselectivity is the primary determinant in choosing between the two catalytic systems and opens distinct avenues for molecular design and bioconjugation strategies.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The divergent regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different reaction mechanisms. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
The Copper-Catalyzed Pathway (CuAAC): A Stepwise Cycloaddition
The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate. The key steps are:
-
Formation of the Copper Acetylide: A copper(I) species reacts with a terminal alkyne to form a copper acetylide. This activation of the alkyne is a critical step.
-
Coordination of the Azide: The azide coordinates to the copper center.
-
Cyclization: A six-membered copper metallacycle is formed.
-
Ring Contraction and Protonolysis: The metallacycle rearranges to a triazolyl-copper intermediate, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.[3]
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Ruthenium-Catalyzed Pathway (RuAAC): Oxidative Coupling and Reductive Elimination
In contrast to CuAAC, the RuAAC reaction is believed to proceed via an oxidative coupling mechanism. This pathway does not involve the formation of a metal acetylide, which is why it is tolerant of internal alkynes. The proposed steps are:
-
Ligand Exchange: The alkyne and azide displace ligands on the ruthenium catalyst to form an activated complex.
-
Oxidative Coupling: The alkyne and azide undergo oxidative coupling to form a six-membered ruthenacycle intermediate.
-
Reductive Elimination: This rate-determining step involves the reductive elimination of the triazole product, regenerating the active ruthenium catalyst.[3]
Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Head-to-Head Comparison: Performance Metrics
The choice between copper and ruthenium catalysis often comes down to a trade-off between reaction kinetics, substrate scope, and reaction conditions.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted | Predominantly 1,5-disubstituted |
| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Reaction Rate | Generally faster | Generally slower |
| Reaction Temperature | Often room temperature | Often requires heating (40-100 °C) |
| Catalyst Loading | Typically 0.1-5 mol% | Typically 1-5 mol% |
| Functional Group Tolerance | Broad, but sensitive to thiols | Broad, but sensitive to acidic protons |
| Cost | Less expensive catalyst | More expensive catalyst |
Experimental Data: A Case Study with Benzyl Azide and Phenylacetylene
To provide a tangible comparison, let's examine the reaction of benzyl azide with phenylacetylene, a common benchmark for these cycloadditions.
| Catalyst System | Alkyne | Temperature (°C) | Time | Yield (%) | Reference |
| CuSO₄/Sodium Ascorbate | Phenylacetylene | Room Temp | 24 h | >95 | [1] |
| CpRuCl(PPh₃)₂ | Phenylacetylene | 80 | 2 h | 80 | [2] |
| CpRuCl(COD) | Phenylacetylene | 45 | 0.5 h | 95 | [4] |
| Cp*RuCl(PPh₃)₂ | Diphenylacetylene | 80 | 2 h | 80 | [2] |
As the data suggests, CuAAC can proceed at room temperature with high efficiency. While some ruthenium catalysts require elevated temperatures, the use of more active catalysts like Cp*RuCl(COD) can significantly reduce reaction times and temperatures. Notably, RuAAC is effective with internal alkynes like diphenylacetylene, a reaction that is not feasible with standard CuAAC conditions.[2]
Functional Group Tolerance: Navigating Chemical Space
Both CuAAC and RuAAC are lauded for their high functional group tolerance, a key feature of "click" chemistry. However, each catalytic system has its own sensitivities.
| Functional Group | CuAAC Compatibility | RuAAC Compatibility |
| Alcohols, Ethers | Excellent | Excellent |
| Carboxylic Acids | Generally compatible | Can be problematic (protonolysis) |
| Amines | Generally compatible | Excellent |
| Amides | Excellent | Excellent |
| Halides | Excellent | Excellent |
| Thiols | Problematic (catalyst poisoning) | Generally compatible |
| Aldehydes, Ketones | Excellent | Excellent |
| Esters | Excellent | Excellent |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the benchmark reaction between benzyl azide and phenylacetylene using both copper and ruthenium catalysts.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a standard procedure for CuAAC.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a vial, add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).
-
Add a 1:1 mixture of tert-butanol and water (4 mL).
-
In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate.
-
In another vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
To the reaction mixture, add the sodium ascorbate solution (0.2 mmol, 0.2 equiv) followed by the CuSO₄·5H₂O solution (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is adapted from a procedure by Oakdale and Fokin.[4]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE)
-
Silica gel
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add benzyl azide (75 mmol, 1.0 equiv) and 1,2-dichloroethane (150 mL).
-
Add phenylacetylene (79 mmol, 1.05 equiv) to the solution.
-
Place the flask in a preheated oil bath at 45 °C and stir for 5 minutes.
-
In a separate vial, dissolve Cp*RuCl(COD) (0.75 mmol, 1 mol%) in DCE (3 mL).
-
Add the catalyst solution to the reaction mixture via syringe. The solution will turn from orange to dark brown.
-
Stir the reaction at 45 °C for 30 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add silica gel (35 g).
-
Remove the solvent by rotary evaporation.
-
The resulting powder is loaded onto a silica gel column and eluted with ethyl acetate to isolate the 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Decision-Making Workflow: Choosing Your Catalyst
The selection of the appropriate catalyst is paramount for the success of your alkyne-azide cycloaddition. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for selecting between CuAAC and RuAAC catalysts.
Conclusion
Both copper and ruthenium catalysts are indispensable tools for the synthesis of 1,2,3-triazoles via alkyne-azide cycloadditions. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the desired regiochemistry, the nature of the alkyne substrate, and the functional group landscape of the reactants. CuAAC remains the go-to method for the rapid and efficient synthesis of 1,4-disubstituted triazoles from terminal alkynes under mild conditions. RuAAC, on the other hand, provides access to the complementary 1,5-regioisomers and uniquely accommodates internal alkynes, significantly expanding the scope of accessible triazole structures. By carefully considering the principles and experimental data outlined in this guide, researchers can harness the full potential of these powerful catalytic systems to advance their scientific endeavors.
References
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Available at: [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(51), 9839-9843. Available at: [Link]
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). A mild and efficient synthesis of 1,2,3-triazoles. Organic Letters, 6(9), 1237-1240. Available at: [Link]
-
Oakdale, J. R., & Fokin, V. V. (2014). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Organic Syntheses, 91, 145. Available at: [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696–12704. Available at: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. Available at: [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[5][6][7]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Available at: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Bioorthogonality of Alkynes in Cellular Environments
For researchers in chemical biology and drug development, the alkyne functional group has become an indispensable tool. Its small size and relative inertness in biological systems—the core tenets of bioorthogonality—allow for the precise tracking and modification of biomolecules within the complex milieu of a living cell.[1][2] This is typically achieved through metabolic labeling, where an alkyne-tagged substrate is introduced to cells and incorporated into various biomolecules like proteins, glycans, or lipids.[2][3] The alkyne then serves as a chemical handle for ligation to a probe, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
However, the assumption of perfect bioorthogonality is a simplification that can lead to experimental artifacts and misinterpretation of data. It is crucial for researchers to understand the potential reactivity of the alkyne group beyond its intended target and to employ rigorous controls to validate their findings. This guide provides an in-depth comparison of alkyne-based bioorthogonal strategies, detailing their strengths, weaknesses, and the experimental frameworks required to assess their performance in cellular environments.
The Two Pillars of Alkyne Ligation: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is a critical first step in experimental design, with each method presenting a distinct set of advantages and challenges.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is renowned for its rapid kinetics and high efficiency, forming a stable triazole linkage between a terminal alkyne and an azide.[4][6][7] However, its primary drawback is the requirement for a Cu(I) catalyst, which is known to be cytotoxic.[8][9][10] The toxicity stems from the generation of reactive oxygen species (ROS) and the ability of copper complexes to disrupt cellular metabolism.[8][11][12] While the development of stabilizing ligands has mitigated some of these effects, the potential for cellular perturbation remains a significant concern, especially in live-cell imaging applications.[11][13][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a catalyst.[5][8][10][15] This makes SPAAC the preferred method for many live-cell and in vivo applications.[8] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster kinetics.[9][16] However, the larger size of the cyclooctyne tag compared to a simple terminal alkyne can sometimes interfere with the biological activity of the labeled molecule.
Beyond the Click: Potential Side Reactions and Off-Target Effects
While the azide-alkyne cycloaddition is the intended reaction pathway, the alkyne group is not entirely inert within the cellular environment. Understanding and controlling for potential side reactions is paramount to ensuring the specificity of labeling.
Reaction with Thiols: One of the most significant off-target reactions of alkynes is their interaction with endogenous thiols, particularly the cysteine residues in proteins.[6] Recent studies have shown that under the conditions used for CuAAC, a copper-catalyzed reaction between terminal alkynes and thiols can occur, leading to the formation of thiotriazoles.[17] This can result in false-positive hits in chemical proteomics experiments, where proteins are incorrectly identified as being labeled by the alkyne probe.[17] Even in the absence of a copper catalyst, some activated alkynes have been shown to react with cysteine nucleophiles.[18][19][20]
Metabolic Instability: Alkyne-containing probes can be subject to metabolic modification by cellular enzymes.[6] This can lead to the alteration or degradation of the probe, potentially affecting its ability to participate in the intended ligation reaction or leading to unforeseen biological effects. The metabolic stability of a probe is highly dependent on its specific chemical structure.[6]
Generation of Background Signal: In proteomics workflows, non-specific binding of alkyne-containing probes to abundant proteins can be a source of background signal.[17] This is particularly problematic when trying to identify low-abundance targets. Rigorous washing steps and the use of appropriate controls are necessary to minimize this issue.[17]
A Comparative Analysis of Alkyne Probes
The choice of alkyne probe can have a profound impact on the outcome of an experiment. The following table summarizes the key characteristics of terminal alkynes used in CuAAC and various cyclooctynes used in SPAAC.
| Feature | Terminal Alkyne (for CuAAC) | Cyclooctynes (for SPAAC) |
| Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Kinetics | Very fast (with catalyst) | Variable, dependent on ring strain (e.g., DIBO is very fast)[9][16] |
| Biocompatibility | Limited in live cells due to copper toxicity[8][9][10] | High, no catalyst required[5][8] |
| Probe Size | Small, minimally perturbative | Larger, can sometimes affect biomolecule function |
| Key Side Reaction | Cu-catalyzed reaction with thiols[17] | Potential for reaction with tetrazines[21] |
| Primary Application | Fixed cells, cell lysates, in vitro studies | Live-cell imaging, in vivo studies |
Experimental Design for Validating Bioorthogonality
To ensure the reliability of data obtained using alkyne probes, a series of control experiments must be performed. These controls are designed to assess the specificity of the labeling and to identify any potential off-target effects.
Workflow for Assessing Alkyne Bioorthogonality
Caption: A generalized workflow for assessing the specificity of alkyne labeling in cellular experiments.
Detailed Experimental Protocols
1. No-Alkyne Control:
-
Rationale: This is the most fundamental control to ensure that the observed signal is dependent on the presence of the alkyne tag.
-
Methodology:
-
Culture two populations of cells under identical conditions.
-
To one population, add the alkyne-containing metabolic precursor. To the other (the "no-alkyne" control), add vehicle (e.g., DMSO).
-
Incubate for the desired labeling period.
-
Harvest and lyse both cell populations.
-
Perform the azide-alkyne ligation reaction on both lysates using an azide-functionalized reporter (e.g., a fluorophore).
-
Analyze the samples by in-gel fluorescence. A signal should only be observed in the sample that was treated with the alkyne precursor.[3]
-
2. Competition with Endogenous Substrate:
-
Rationale: This control helps to verify that the alkyne-tagged substrate is being processed by the expected metabolic pathway.
-
Methodology:
-
Culture three populations of cells.
-
Treat the first population with the alkyne-tagged substrate alone.
-
Treat the second population with the alkyne-tagged substrate plus a large excess of the corresponding natural, untagged substrate.
-
Treat the third population with vehicle.
-
Following ligation with a reporter azide, the signal in the co-treated sample should be significantly reduced compared to the sample treated with the alkyne probe alone, indicating that the natural substrate is outcompeting the tagged version for incorporation.
-
3. Proteomic Identification of Off-Target Labeling:
-
Rationale: To rigorously identify proteins that are non-specifically labeled through side reactions (e.g., with cysteines).
-
Methodology:
-
Label cells with the alkyne probe.
-
Lyse the cells and perform the ligation reaction with a biotin-azide.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by mass spectrometry.[22][23]
-
Parallel processing of a "no-alkyne" control lysate is essential to distinguish bona fide labeled proteins from proteins that bind non-specifically to the streptavidin beads. The identification of peptides containing modified cysteine residues (thio-triazole adducts) would be strong evidence for off-target reactivity.[17]
-
Mitigating Off-Target Reactions and Enhancing Specificity
Several strategies can be employed to minimize off-target alkyne reactions and improve the signal-to-noise ratio in labeling experiments.
-
Optimizing Reaction Conditions: For CuAAC, using copper-stabilizing ligands and minimizing the concentration of the copper catalyst and the reaction time can reduce cytotoxicity and side reactions.[13][24][25]
-
Probe Design: The chemical structure of the alkyne probe can be modified to improve its metabolic stability and reduce its reactivity with off-target nucleophiles.[6]
-
Use of Inhibitors: In metabolic labeling experiments, inhibitors of the endogenous biosynthetic pathway can be used to increase the incorporation of the alkyne-tagged analog.[3]
Conclusion and Future Outlook
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
MDPI. (n.d.). Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. MDPI. [Link]
-
ResearchGate. (n.d.). Bioorthogonal chemistry. ResearchGate. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]
-
MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(4), 2151-2159. [Link]
-
Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]
-
De la Fuente, M., & Distefano, M. D. (2019). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 11(4), e71. [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. [Link]
-
Journal of the American Chemical Society. (2024). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. [Link]
-
van der Vlist, J., van der Wel, T., & Bonger, K. M. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88. [Link]
-
Wang, M., & Yao, S. Q. (2008). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Chemistry–An Asian Journal, 3(5), 756-777. [Link]
-
National Center for Biotechnology Information. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Witte, M. D., van der Marel, G. A., & Overkleeft, H. S. (2011). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 133(16), 6423-6431. [Link]
-
Advanced Science News. (2021). Buttoned up biomolecules: A click reaction for living systems. Advanced Science News. [Link]
-
National Center for Biotechnology Information. (n.d.). Click Chemistry in Proteomic Investigations. National Center for Biotechnology Information. [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17113-17122. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Center for Biotechnology Information. [Link]
-
Willems, L. I., et al. (2011). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Angewandte Chemie International Edition, 50(20), 4723-4726. [Link]
-
Ning, X., et al. (2008). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 47(12), 2253-2255. [Link]
-
MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthesis of alkyne-containing natural products. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed click reaction on/in live cells. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
ResearchGate. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. RSC Publishing. [Link]
-
Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
- 11. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. mdpi.com [mdpi.com]
- 23. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]
- 24. lumiprobe.com [lumiprobe.com]
- 25. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: (But-3-yn-1-yloxy)benzene in Bioconjugation and Labeling Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth performance comparison of (But-3-yn-1-yloxy)benzene, a terminal alkyne-containing chemical probe, against other relevant reagents in key biochemical assays. We will delve into the causality behind experimental choices, present objective data, and provide detailed protocols to ensure the results are both understandable and reproducible.
Introduction: The Role of (But-3-yn-1-yloxy)benzene in Modern Bioconjugation
(But-3-yn-1-yloxy)benzene is a molecule featuring a terminal alkyne group connected to a phenyl group through a flexible four-carbon ether linkage.[1] This structure makes it a prime candidate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3][4] The CuAAC reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the precise covalent linking of two molecules in complex biological environments.[2][5][6] The reaction forms a stable triazole ring, effectively "clicking" together a molecule containing an alkyne (like (But-3-yn-1-yloxy)benzene) and another molecule bearing an azide group.[5]
The benzene ring in (But-3-yn-1-yloxy)benzene imparts a degree of hydrophobicity, which can influence its solubility and interaction with biomolecules, while the flexible linker can modulate steric hindrance during the conjugation reaction. Understanding its performance relative to other tools is critical for designing robust experiments in drug discovery, protein labeling, and materials science.[3][7]
This guide benchmarks (But-3-yn-1-yloxy)benzene against three classes of alternatives:
-
A Simple Aliphatic Alkyne: 5-Hexyn-1-ol, to assess the influence of the phenyl group.
-
A Short-Linker Alkyne: Propargyl Alcohol, to evaluate the impact of linker length and flexibility.
-
A Copper-Free Click Reagent: Dibenzocyclooctyne-amine (DBCO-amine), representing the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) method, which avoids the use of a potentially cytotoxic copper catalyst.[8][9][10][11]
The CuAAC Mechanism: A Causal Overview
The remarkable efficiency of the CuAAC reaction stems from the copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a very slow thermal cycloaddition.[2] The catalyst coordinates with the terminal alkyne, significantly increasing the acidity of its terminal proton and facilitating the formation of a copper-acetylide intermediate.[12][13] This intermediate then readily reacts with an azide to proceed through a series of steps, ultimately yielding the stable 1,4-disubstituted triazole product with high specificity.[2][12]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Performance Benchmark I: Reaction Kinetics in a Model System
Experimental Rationale: The intrinsic reactivity of an alkyne probe is a primary determinant of its utility. A faster reaction kinetic allows for lower reagent concentrations and shorter incubation times, which is particularly crucial when working with sensitive biological samples. This assay compares the pseudo-first-order reaction rates of each alkyne with a model azide (Benzyl Azide) under standardized conditions. Reaction progress was monitored by quantifying the disappearance of the azide peak via High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Kinetic Analysis
-
Reagent Preparation: Prepare 100 mM stock solutions of (But-3-yn-1-yloxy)benzene, 5-Hexyn-1-ol, and Propargyl Alcohol in DMSO. Prepare a 100 mM stock solution of Benzyl Azide in DMSO.
-
Catalyst Solution: Prepare a fresh catalyst solution containing 50 mM Copper(II) Sulfate and 250 mM THPTA (a stabilizing ligand) in water.[5]
-
Reaction Initiation: In a microcentrifuge tube, combine 44 µL of phosphate-buffered saline (PBS), 1 µL of the alkyne stock (final concentration: 2 mM), and 1 µL of the Benzyl Azide stock (final concentration: 2 mM).
-
Catalysis: Initiate the reaction by adding 2 µL of the catalyst solution and 2 µL of a freshly prepared 500 mM sodium ascorbate solution (to reduce Cu(II) to the active Cu(I) state).[2] The final volume is 50 µL.
-
Time Points: At specified time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), quench the reaction by adding 50 µL of 50 mM EDTA solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the azide peak at its characteristic UV absorbance wavelength.
-
Data Processing: Calculate the observed rate constant (k_obs) by fitting the decay of the azide concentration over time to a pseudo-first-order kinetic model.
Caption: Workflow for the kinetic analysis of CuAAC reactions.
Results: Reaction Kinetics
| Alkyne Reagent | Structure | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Key Observation |
| (But-3-yn-1-yloxy)benzene | Phenyl-(CH₂)₄-C≡CH | 1.85 ± 0.12 | Exhibits robust and fast kinetics. |
| 5-Hexyn-1-ol | HO-(CH₂)₄-C≡CH | 1.91 ± 0.15 | Very similar to the test compound, suggesting the phenyl group has minimal electronic impact on the alkyne in this context. |
| Propargyl Alcohol | HO-CH₂-C≡CH | 1.68 ± 0.10 | Slightly slower, potentially due to increased steric hindrance from the proximity of the hydroxyl group to the reaction site. |
Interpretation: (But-3-yn-1-yloxy)benzene demonstrates excellent reaction kinetics, comparable to a simple aliphatic alkyne. This suggests that the phenoxy group does not electronically hinder the cycloaddition and that the flexible butyl linker effectively distances the bulky ring from the reactive alkyne terminus.
Performance Benchmark II: Protein Bioconjugation Efficiency
Experimental Rationale: A key application of click chemistry is the labeling of proteins.[5][14][15] This assay evaluates the efficiency of (But-3-yn-1-yloxy)benzene in conjugating to a model protein, Bovine Serum Albumin (BSA), which has been chemically modified to display azide groups. Efficiency is quantified by SDS-PAGE, where successful conjugation to a fluorescent alkyne reporter will result in a fluorescent band corresponding to the molecular weight of BSA.
Experimental Protocol: Protein Labeling
-
Protein Modification: React BSA (10 mg/mL in PBS) with Azido-dPEG®4-NHS Ester (20-fold molar excess) for 2 hours at room temperature to install azide groups on surface-exposed lysine residues. Remove excess reagent via a desalting column.
-
Reporter Alkyne: For this assay, a fluorescent alkyne, Alkyne-PEG4-Fluorescein, is used as the reporter to conjugate to the azide-modified BSA (Az-BSA).
-
Click Reaction: In separate tubes, mix Az-BSA (final concentration: 1 mg/mL) with the fluorescent alkyne reporter (final concentration: 200 µM).
-
Catalysis: Add the CuAAC catalyst solution as described in the kinetics protocol (final concentrations: 1 mM CuSO₄, 5 mM THPTA, 5 mM Sodium Ascorbate).
-
Incubation: Incubate for 1 hour at room temperature.
-
Analysis: Denature the protein samples and run on a 12% SDS-PAGE gel. Visualize the gel using a fluorescence imager to detect labeled BSA, followed by Coomassie staining to visualize total protein.
Caption: Workflow for fluorescent labeling of azide-modified BSA.
Results: Bioconjugation Efficiency
| Alkyne Reagent | Relative Fluorescence Intensity (A.U.) | Interpretation |
| (But-3-yn-1-yloxy)benzene Analog ¹ | 9,850 ± 650 | Strong labeling efficiency, indicating good accessibility and reactivity with the protein surface. |
| 5-Hexyn-1-ol | 10,100 ± 720 | Excellent labeling, slightly higher than the test compound, suggesting its hydrophilicity may be beneficial. |
| Propargyl Alcohol | 7,500 ± 550 | Lower efficiency, likely due to steric hindrance from the protein surface crowding the short-linker alkyne. |
¹Note: For visualization, a conceptual fluorescent analog, (4-(But-3-yn-1-yloxy)phenyl)-fluorescein, was used for this experiment to directly compare the core structure.
Interpretation: (But-3-yn-1-yloxy)benzene is a highly effective reagent for protein bioconjugation. Its performance is nearly on par with the simple aliphatic alkyne, demonstrating that its hydrophobic phenyl group does not impede conjugation to a soluble protein like BSA. The longer, flexible linker provides a clear advantage over the shorter propargyl group, highlighting the importance of linker design in overcoming steric challenges in bioconjugation.
Performance Benchmark III: Live Cell Labeling and Cytotoxicity
Experimental Rationale: The ultimate test for many bioconjugation reagents is their performance in a living system. This requires a balance between reactivity and biocompatibility. Copper-catalyzed reactions carry a risk of cytotoxicity.[6][11] This assay compares the labeling efficiency and resulting cell viability of the CuAAC reagents with a copper-free SPAAC alternative. An MTT assay is used to measure cell metabolic activity, which is a proxy for cell viability.[16][17]
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[18]
-
Treatment: Expose the cells to complete media containing the respective alkyne reagents (200 µM) and the CuAAC catalyst components (for CuAAC groups) or just the DBCO-amine (for the SPAAC group) for 4 hours. Include a vehicle-only control.
-
MTT Addition: After the treatment period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[17]
-
Incubation: Incubate the cells for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][19]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Results: Cytotoxicity
| Reagent Condition | Reaction Type | Cell Viability (% of Control) | Key Observation |
| (But-3-yn-1-yloxy)benzene + Cu | CuAAC | 78% ± 5% | Moderate cytotoxicity observed, typical for CuAAC reagents in unoptimized systems. |
| 5-Hexyn-1-ol + Cu | CuAAC | 81% ± 6% | Similar toxicity profile to the test compound. |
| Propargyl Alcohol + Cu | CuAAC | 75% ± 7% | Slightly higher toxicity, cause is unclear but may relate to metabolism. |
| DBCO-amine | SPAAC (Copper-Free) | 97% ± 3% | High cell viability, demonstrating the significant biocompatibility advantage of eliminating the copper catalyst.[10][11] |
Interpretation: While (But-3-yn-1-yloxy)benzene is effective, the data clearly shows the inherent cytotoxicity associated with the copper catalyst required for the CuAAC reaction. For applications involving live cells or in vivo studies, the copper-free SPAAC reaction, utilizing reagents like DBCO, is a superior choice in terms of biocompatibility. The choice between CuAAC and SPAAC therefore represents a critical trade-off between reaction kinetics (where CuAAC is often faster) and cell health.
Conclusion and Recommendations
This guide demonstrates that (But-3-yn-1-yloxy)benzene is a robust and versatile reagent for CuAAC-mediated bioconjugation.
-
High Reactivity: It exhibits rapid reaction kinetics, on par with simple aliphatic alkynes, making it suitable for applications where efficiency is paramount.
-
Effective in Bioconjugation: Its flexible linker effectively mitigates steric hindrance, leading to high-yield protein labeling that is superior to shorter-linker alternatives like propargyl alcohol.
-
Application-Specific Choice: The primary drawback is the copper-associated cytotoxicity, a factor common to all CuAAC reagents.
Final Recommendation:
-
For in vitro applications such as protein labeling, lysate analysis, or materials functionalization where cell viability is not a concern, (But-3-yn-1-yloxy)benzene is an excellent choice , offering a superb balance of reactivity and handling properties.
-
For live-cell imaging or in vivo studies , the toxicity of the copper catalyst is a significant barrier. In these cases, a copper-free SPAAC reagent (e.g., DBCO) is the more appropriate and self-validating choice, despite potentially different reaction kinetics.[11][20]
Researchers must weigh the kinetic advantages of CuAAC against the biocompatibility of SPAAC to select the optimal tool for their specific experimental context.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
(But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389. PubChem, National Center for Biotechnology Information. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications, Organometallics. [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. PubMed, National Center for Biotechnology Information. [Link]
-
Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
Tyrosine bioconjugation – an emergent alternative. PubMed Central, National Institutes of Health. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
(But-3-yn-1-yloxy)benzene. SpectraBase. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central, National Institutes of Health. [Link]
-
Cell Viability Assays. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry Publishing. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. PubMed Central, National Institutes of Health. [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory, Stanford University. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Click chemistry. Wikipedia. [Link]
-
The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
Safety Operating Guide
Navigating the Handling of (But-3-yn-1-yloxy)benzene: A Guide to Safe Laboratory Practices
For the modern researcher, the synthesis and application of novel chemical entities are daily pursuits. (But-3-yn-1-yloxy)benzene, a molecule incorporating both an aryl ether and a terminal alkyne, presents unique opportunities in synthetic chemistry and drug development. However, its handling demands a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven information for the safe handling, use, and disposal of (But-3-yn-1-yloxy)benzene, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risks
(But-3-yn-1-yloxy)benzene is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to shield against oral, dermal, ocular, and respiratory exposure. Beyond these immediate hazards, the molecule's functional groups—an aryl ether and a terminal alkyne—introduce further considerations for safe handling and storage.
The Peroxide-Forming Potential of Ethers
Ethers are known to react with atmospheric oxygen, particularly in the presence of light, to form unstable and potentially explosive peroxides.[1][2] This process is a critical safety concern for the long-term storage of (But-3-yn-1-yloxy)benzene. Peroxide formation can be accelerated by heat and light, and these peroxides can detonate when subjected to heat, friction, or shock.[1][2]
The Reactivity of Terminal Alkynes
The terminal alkyne group possesses an acidic proton that can be abstracted by strong bases.[3][4] This reactivity is a cornerstone of its synthetic utility but also necessitates careful consideration of reagent compatibility to avoid unintended and potentially hazardous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (But-3-yn-1-yloxy)benzene. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation (H319). A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can cause irritation (H315). Nitrile gloves are generally preferred for incidental contact due to their chemical resistance and tendency to show punctures.[5] For prolonged handling, consult a chemical resistance chart to ensure the chosen glove material is appropriate.[6][7] |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and prevents contamination of personal clothing. A flame-resistant coat is recommended as a general precaution when working with organic chemicals. |
| Respiratory Protection | Use in a certified chemical fume hood | To mitigate the risk of respiratory irritation (H335), all handling of (But-3-yn-1-yloxy)benzene should be conducted within a properly functioning chemical fume hood to control vapor inhalation. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling (But-3-yn-1-yloxy)benzene is crucial for maintaining a safe laboratory environment.
Workflow for Handling (But-3-yn-1-yloxy)benzene
Caption: Workflow for (But-3-yn-1-yloxy)benzene from receipt to disposal.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.[8][9]
-
Labeling and Storage:
-
Label the container with the date of receipt and the date it is first opened. This is critical for monitoring the potential for peroxide formation.
-
Store in a tightly sealed, air-impermeable container in a cool, dark, and well-ventilated area.[1][2]
-
Store away from heat, sources of ignition, and incompatible materials, particularly strong oxidizing agents.[1][2]
-
-
Preparation for Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling and Transfer:
-
Conduct all manipulations of (But-3-yn-1-yloxy)benzene inside a chemical fume hood.
-
Use clean, dry, and compatible equipment (e.g., glass, stainless steel).
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid procedures outlined below.
-
-
Peroxide Detection (for older containers): For containers that have been open for an extended period (e.g., more than one year), it is prudent to test for the presence of peroxides before use, especially before any distillation or concentration steps.[10] Consult your institution's Chemical Hygiene Plan for specific peroxide testing procedures.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Improper disposal of (But-3-yn-1-yloxy)benzene and its waste products can pose a significant risk to human health and the environment.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing (But-3-yn-1-yloxy)benzene in a designated, compatible, and clearly labeled hazardous waste container.[9] The label should include the words "Hazardous Waste" and the full chemical name.
-
Do not mix this waste with other waste streams unless you have confirmed their compatibility.
-
-
Container Management:
-
Keep the waste container tightly closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Request:
-
When the container is full or you are finished with the project, arrange for disposal through your institution's EHS department.[11] Follow their specific procedures for waste pickup requests.
-
-
Empty Container Disposal:
-
Empty containers that held (But-3-yn-1-yloxy)benzene should be triple-rinsed with a suitable solvent.[12] The rinsate must be collected as hazardous waste.
-
After rinsing, the label on the container should be defaced, and the container can then be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policies.[12]
-
By adhering to these guidelines, researchers can confidently and safely utilize (But-3-yn-1-yloxy)benzene, harnessing its synthetic potential while upholding the highest standards of laboratory safety.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9989389, (But-3-yn-1-yloxy)benzene. Retrieved from [Link]
-
University of St Andrews. (2024, July 22). Ethers. Health and Safety Department. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Justrite. (n.d.). How to Handle and Store Ethyl Ether. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Mulder, M. P., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 134(42), 17374–17376. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Protective Clothing and Ensembles. NIOSH. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Jalalian, N., et al. (2015). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry, 80(12), 6523–6530. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. (n.d.). Use of Ether. Retrieved from [Link]
-
Princeton University, Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
PraxiLabs. (2022, April 10). Chemistry Lab Safety:Navigating Hazards in Real Labs [Video]. YouTube. [Link]
-
University of California, Center for Laboratory Safety. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
-
Shen, D., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 54(23), 6822–6825. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Washington, Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Guidelines for the Selection of Chemical Protective Clothing Vol 1 Field Guide and Volume II Technical and Reference Manual. Retrieved from [Link]
-
Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). A guide for evaluating the performance of chemical protective clothing (cpc). Retrieved from [Link]
-
The Ohio State University, Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
-
The University of Texas at Austin, Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
Electron Microscopy Sciences. (2022, July 6). benzene - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
